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4-(1H-Pyrazol-3-yl)piperidine dihydrochloride Documentation Hub

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  • Product: 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
  • CAS: 690262-00-1

Core Science & Biosynthesis

Foundational

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride chemical properties

A Building Block for Kinase Inhibitors and Rigid Linker Systems Executive Summary 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a bidentate heterocyclic scaffold widely utilized in medicinal chemistry. Characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

A Building Block for Kinase Inhibitors and Rigid Linker Systems

Executive Summary

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a bidentate heterocyclic scaffold widely utilized in medicinal chemistry. Characterized by a saturated piperidine ring linked via a carbon-carbon bond to the C3 position of an aromatic pyrazole, this compound serves as a critical "linker-head" motif. Its structural rigidity and dual-nitrogen functionality make it a privileged scaffold for designing ATP-competitive kinase inhibitors (targeting the hinge region) and G-protein coupled receptor (GPCR) ligands.

This guide provides an exhaustive technical analysis of the compound's physicochemical properties, synthetic logic, regioselective functionalization strategies, and handling protocols for the hygroscopic dihydrochloride salt.

Part 1: Chemical Identity & Physicochemical Profile

The distinction between the free base and the salt form is critical for stoichiometric calculations in synthetic workflows.

PropertySpecification
Chemical Name 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Common Synonyms 4-(3-Pyrazolyl)piperidine 2HCl; 3-(Piperidin-4-yl)-1H-pyrazole dihydrochloride
CAS Number (2HCl) 690262-00-1
CAS Number (Free Base) 278798-08-6
Molecular Formula

(Salt) /

(Base)
Molecular Weight 224.13 g/mol (Salt) / 151.21 g/mol (Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Water (>50 mg/mL), DMSO, Methanol; Insoluble in non-polar solvents (DCM, Hexane)
Acidity (pKa) Piperidine NH: ~10.8; Pyrazole NH: ~14.0 (deprotonation), ~2.5 (protonation)
Critical Structural Distinction

Researchers frequently confuse this compound with its regioisomer, 4-(1H-Pyrazol-1-yl)piperidine (N-linked).

  • Target Compound (C-Linked): The piperidine is attached to the Carbon-3 of the pyrazole. This leaves the pyrazole NH free for hydrogen bonding (hinge binding).

  • Isomer (N-Linked): The piperidine is attached to the Nitrogen-1 of the pyrazole. This blocks the pyrazole nitrogen, significantly altering the pharmacophore.

Part 2: Synthetic Accessibility & Structural Logic[2]

The synthesis of the C-linked isomer requires constructing the pyrazole ring onto the piperidine scaffold, rather than a simple coupling.

Synthetic Route Analysis

The most robust route proceeds through the Claisen condensation of N-protected piperidine carboxylates, followed by hydrazine cyclization.

SynthesisRoute Start N-Boc-4-piperidine carboxylic acid Step1 Activation (CDI or EDCI) Start->Step1 Inter1 Beta-Keto Ester Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 BocProd N-Boc-4-(1H-pyrazol-3-yl) piperidine Step2->BocProd Step3 Deprotection (HCl/Dioxane) BocProd->Step3 Final 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride Step3->Final

Figure 1: Standard synthetic workflow for the C-linked pyrazole-piperidine scaffold. The beta-keto ester formation is the rate-determining step requiring anhydrous conditions.

Part 3: Reactivity & Functionalization Strategies[3]

The core challenge in utilizing this scaffold is managing the differential reactivity of the two nitrogen centers: the aliphatic piperidine amine (highly basic/nucleophilic) and the aromatic pyrazole amine (amphoteric).

Tautomerism and Regioselectivity

The pyrazole ring exists in tautomeric equilibrium (1H vs 2H). When alkylating the pyrazole nitrogen (after protecting the piperidine), a mixture of N1 and N2 isomers is common.

  • Steric Control: The bulky piperidine group at position 3 discourages alkylation at the adjacent N2 nitrogen, favoring N1 substitution.

  • Thermodynamic Control: High temperatures favor the thermodynamically more stable isomer (usually N1-alkylated due to lower steric clash).

Orthogonal Protection Strategy

To selectively functionalize one nitrogen over the other, follow this logic flow:

Reactivity Center 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride Branch1 Target: Piperidine Amide/Amine Center->Branch1 Branch2 Target: Pyrazole N-Alkylation Center->Branch2 Action1 Direct Coupling (Basic Conditions) Piperidine N is >1000x more nucleophilic Branch1->Action1 Action2 Step A: Protect Piperidine (Boc/Cbz) Branch2->Action2 Action3 Step B: Base (NaH/Cs2CO3) + R-X Action2->Action3

Figure 2: Decision tree for selective functionalization. The aliphatic piperidine nitrogen dominates nucleophilic competition unless protected.

Part 4: Experimental Protocols

Protocol A: "Desalting" (In-Situ Neutralization)

The dihydrochloride salt is acidic. Attempting nucleophilic substitution without neutralizing the HCl will fail or result in low yields.

Context: Use this when using the scaffold in an amide coupling (e.g., HATU/EDCI).

  • Dissolution: Suspend 1.0 eq of 4-(1H-Pyrazol-3-yl)piperidine 2HCl in DMF or DCM.

  • Base Addition: Add 3.0 - 3.5 equivalents of DIPEA (Diisopropylethylamine) or TEA.

    • Why 3.0 eq? 2.0 eq to neutralize the 2HCl, and 1.0+ eq to act as the proton scavenger for the coupling reaction.

  • Equilibration: Stir for 15 minutes at room temperature. The solution should become clear as the free base is liberated.

  • Coupling: Add the carboxylic acid and coupling reagent (e.g., HATU) immediately after equilibration.

Protocol B: Handling Hygroscopic Salts

The 2HCl salt is highly hygroscopic (absorbs atmospheric moisture to become a deliquescent gum).

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Weighing:

    • Best Practice: Weigh inside a glovebox or glove bag.[1]

    • Alternative: Allow the container to warm to room temperature before opening (prevents condensation). Weigh quickly into a tared vial containing the solvent.

  • Drying: If the solid appears gummy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over

    
     before use.
    

Part 5: Applications in Drug Discovery[2]

Kinase Hinge Binding

This scaffold is a classic "Hinge Binder." In many kinase inhibitors (e.g., JAK, CDK), the pyrazole moiety mimics the adenine ring of ATP.

  • Donor-Acceptor Motif: The pyrazole N-H acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl. The pyrazole N: (lone pair) acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone NH.

  • Solvent Exposure: The piperidine ring projects into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing groups to be attached.

PROTAC Linkers

The structural rigidity of the piperidine-pyrazole bond (compared to an alkyl chain) is utilized in PROTACs (Proteolysis Targeting Chimeras) to constrain the orientation between the E3 ligase ligand and the Warhead.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. (Mechanistic insight into pyrazole synthesis).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11319232, 4-(1H-Pyrazol-3-yl)piperidine. Retrieved from [Link]

  • Hepatochem. (2016). Handling Hygroscopic Salts in Medicinal Chemistry.[2] Retrieved from [Link]

Sources

Exploratory

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride molecular weight

This guide provides an in-depth technical analysis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2] Part 1: Executive Technical Summary 4-(1H-Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2]

Part 1: Executive Technical Summary

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a privileged scaffold widely utilized in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and PKA inhibitors).[1][2] Its molecular architecture combines a basic piperidine ring (solubility/pharmacokinetic modulator) with a pyrazole moiety (hydrogen bond donor/acceptor for the kinase hinge region).[1][2]

  • Exact Molecular Weight: 224.13 g/mol [2][3]

  • Stoichiometry: 1:2 (Base : Acid)[2]

  • CAS Number: 690262-00-1 (Dihydrochloride salt)[1][2][3]

  • CAS Number (Free Base): 278798-08-6[1][2][4][5]

  • Molecular Formula:

    
     (often denoted as 
    
    
    
    )[2]

Part 2: Chemical Identity & Stoichiometric Precision

In drug development, using the incorrect salt form equivalent can introduce a 32% error in stoichiometry (difference between mono- and dihydrochloride), leading to failed potency assays or erroneous


 values.[1][2]
Molecular Weight Calculation

The molecular weight is derived from the sum of the free base and two equivalents of hydrogen chloride.[1][2]

ComponentFormulaContribution ( g/mol )Status
Free Base

151.21 Active Scaffold
Counterion

72.92 Salt Former
Total Salt

224.13 Target Material
Protonation Sites & Stability

The dihydrochloride form implies protonation at two distinct nitrogen centers.[1][2] Understanding the


 values is critical for handling:
  • Piperidine Nitrogen (

    
    ):  High basicity (
    
    
    
    ).[1][2] In the presence of HCl, this site is quantitatively protonated to form the piperidinium cation.[1][2]
  • Pyrazole Nitrogen (

    
    ):  Low basicity (
    
    
    
    ).[1][2] Protonation here requires a strong acidic environment (excess HCl).[1][2]
    • Operational Insight: Because the second proton is weakly held, the dihydrochloride salt can be hygroscopic and prone to losing HCl if dried excessively under high vacuum or stored in humid conditions.[1][2] It often exists as a hydrate if not strictly anhydrous.[1][2]

Part 3: Synthetic Workflow (High-Fidelity Protocol)

The synthesis of this building block typically employs a Suzuki-Miyaura cross-coupling strategy, ensuring regioselectivity for the 3-position of the pyrazole.[1][2]

Step-by-Step Synthesis Guide
  • Protection: Start with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-protected boronate).[1][2]

  • Coupling: React with 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-protected pyrazole) using a Pd(dppf)Cl₂ catalyst.

  • Deprotection & Salt Formation: Global deprotection of Boc and THP groups using 4M HCl in dioxane.[1][2]

SynthesisWorkflow Start Starting Material: N-Boc-Piperidine-4-Boronate Coupling Suzuki Coupling (Pd cat., Base, 3-Br-THP-Pyrazole) Start->Coupling C-C Bond Formation Intermediate Intermediate: Boc/THP-Protected Adduct Coupling->Intermediate Purification Deprotection Acid Hydrolysis (HCl in Dioxane/MeOH) Intermediate->Deprotection Global Deprotection Product Final Product: 4-(1H-Pyrazol-3-yl)piperidine 2HCl (MW: 224.13) Deprotection->Product Precipitation & Filtration

Figure 1: Synthetic route for the generation of the dihydrochloride salt, emphasizing the global deprotection strategy.[1][2][6]

Part 4: Analytical Validation (Quality Assurance)

To ensure the material is the dihydrochloride (2HCl) and not the monohydrochloride (1HCl), you must perform specific validation steps.[1][2]

Chloride Content Titration (The Gold Standard)

Do not rely solely on NMR, as proton integration of exchangeable HCl protons is unreliable.[1][2]

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).[1][2]
    
  • Expected Calculation:

    
    [2]
    
  • Acceptance Criteria:

    
     (Allows for minor moisture).[1][2]
    
H-NMR Signature
  • Solvent: DMSO-

    
     (prevents rapid exchange of NH protons).[1][2]
    
  • Key Signals:

    • Piperidine NH: Broad singlet at

      
       ppm (integrates to 2H).[1][2]
      
    • Pyrazole NH: Broad singlet often invisible or very broad

      
       ppm due to acidity.[1][2]
      
    • CH Aromatic: Pyrazole C-4 and C-5 protons appear as doublets at

      
       and 
      
      
      
      ppm.[1][2]

AnalyticalLogic Sample Unknown Salt Sample Titration AgNO3 Titration (% Chloride) Sample->Titration ResultLow Cl < 20% Titration->ResultLow Free Base Contamination ResultMid Cl ~ 15-18% Titration->ResultMid Monohydrochloride (1HCl) ResultHigh Cl ~ 31-32% Titration->ResultHigh CONFIRMED Dihydrochloride (2HCl)

Figure 2: Decision tree for verifying the salt stoichiometry of the building block.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibitors.[1][2]

  • Hinge Binding: The pyrazole moiety mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1][2]

  • Solubility Handle: The piperidine ring, when protonated at physiological pH, improves aqueous solubility and can extend into the solvent-exposed region of the protein pocket.[1][2]

  • Selectivity: Substitution on the piperidine nitrogen allows for the introduction of "tail" groups that probe the ribose binding pocket or allosteric sites.[1][2]

Handling Precaution: When using this reagent in synthesis (e.g., amide coupling), you must add at least 3 equivalents of tertiary base (e.g., DIPEA or TEA) to neutralize the 2HCl and liberate the nucleophilic piperidine amine.[1][2] Failure to add sufficient base is a common cause of reaction failure.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 449126: 4-(1H-Pyrazol-3-yl)piperidine derivatives. Retrieved February 7, 2026, from [Link][1][2]

  • Fabbro, D., et al. (2002).[1][2] Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.[1][2][7][8][9][10] (Contextual grounding for pyrazole-piperidine scaffolds in kinase inhibition).

  • Hamborg, E. S., & Versteeg, G. (2009).[1][2][11] Dissociation constants and thermodynamic properties of amines. Journal of Chemical & Engineering Data. (Source for piperazine/piperidine pKa values).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step sequence commencing with commercially available starting materials. This document elucidates the strategic considerations behind the selection of protective groups, reaction conditions, and purification methods. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and tabulated data to ensure reproducibility and scalability. The guide is structured to provide not only a practical methodology but also a deeper understanding of the underlying chemical principles, empowering researchers to adapt and optimize the synthesis for their specific applications.

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The fusion of pyrazole and piperidine rings in the form of 4-(1H-Pyrazol-3-yl)piperidine creates a molecular architecture with significant therapeutic potential. The piperidine moiety is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. Concurrently, the pyrazole ring is a versatile pharmacophore, known to engage in a variety of biological interactions, and is a cornerstone of many successful therapeutic agents. The combined scaffold has been identified as a crucial intermediate in the synthesis of compounds targeting a range of diseases, including viral infections. This guide presents a detailed, logical, and field-proven pathway for the synthesis of the dihydrochloride salt of this important molecule, ensuring high purity and suitability for further derivatization in drug discovery programs.

The Strategic Approach to the Synthesis

The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is strategically designed in a multi-step sequence that ensures high regioselectivity and yield. The core of this strategy involves the construction of the pyrazole ring onto a pre-existing and suitably protected piperidine backbone. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for pyrazole formation and can be efficiently removed in the final step. The synthesis can be broadly divided into four key stages:

  • Formation of a Key β-Enamino Diketone Intermediate: Starting from N-Boc-piperidine-4-carboxylic acid, a β-keto ester is first synthesized and then converted into a more reactive β-enamino diketone. This intermediate is primed for cyclization.

  • Regioselective Pyrazole Ring Formation: The β-enamino diketone undergoes a cyclocondensation reaction with hydrazine to form the pyrazole ring. The reaction conditions are chosen to favor the formation of the desired 3-substituted pyrazole regioisomer.

  • Decarboxylation of the Pyrazole Intermediate: The resulting pyrazole-4-carboxylate is then subjected to hydrolysis and decarboxylation to yield the N-Boc protected 4-(1H-pyrazol-3-yl)piperidine.

  • Deprotection and Salt Formation: In the final step, the N-Boc protecting group is removed under acidic conditions, and the resulting free base is converted to its stable dihydrochloride salt.

This overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Decarboxylation cluster_3 Stage 4: Deprotection & Salt Formation N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Methyl 1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoacetyl)piperidine-4-carboxylate Methyl 1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoacetyl)piperidine-4-carboxylate N-Boc-piperidine-4-carboxylic acid->Methyl 1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoacetyl)piperidine-4-carboxylate  i) Meldrum's acid, EDC, DMAP  ii) Methanol Methyl 1-(tert-butoxycarbonyl)-4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-4-carboxylate Methyl 1-(tert-butoxycarbonyl)-4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-4-carboxylate Methyl 1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoacetyl)piperidine-4-carboxylate->Methyl 1-(tert-butoxycarbonyl)-4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-4-carboxylate DMF-DMA Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate Methyl 1-(tert-butoxycarbonyl)-4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-4-carboxylate->Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrazine hydrate tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate->tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate  i) NaOH (hydrolysis)  ii) Acid, heat (decarboxylation) 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate->4-(1H-Pyrazol-3-yl)piperidine dihydrochloride HCl (gas or solution)

Caption: Overall synthetic workflow for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of the β-Enamino Diketone Intermediate

The initial steps of the synthesis are focused on creating a versatile β-enamino diketone intermediate from N-Boc-piperidine-4-carboxylic acid. This approach, adapted from the work of Petrašauskis et al., provides a reliable route to the necessary precursor for pyrazole formation.[1][2]

Step 1a: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoacetyl)piperidine-4-carboxylate (β-Keto Ester)

The synthesis begins with the conversion of N-Boc protected piperidine-4-carboxylic acid into a more reactive β-keto ester. This is achieved through the formation of a Meldrum's acid adduct, followed by methanolysis.[1][2]

  • Protocol:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add Meldrum's acid (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (2 equivalents) at 0 °C.

    • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude residue in methanol and heat to reflux for 4 hours.

    • Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired β-keto ester.

  • Causality of Experimental Choices:

    • Meldrum's acid: This reagent is a cyclic acylal that readily reacts with the carboxylic acid (activated by EDC/DMAP) to form a stable adduct. This adduct is a highly effective acylating agent for the subsequent methanolysis.

    • EDC/DMAP: This combination is a standard and efficient coupling system for forming the amide-like bond between the carboxylic acid and Meldrum's acid. DMAP acts as a nucleophilic catalyst.

    • Methanolysis: Refluxing in methanol cleaves the Meldrum's acid adduct to generate the methyl β-keto ester.

Step 1b: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-4-carboxylate (β-Enamino Diketone)

The β-keto ester is then converted to a β-enamino diketone by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This transformation increases the electrophilicity of the carbonyl carbons and sets the stage for the subsequent cyclization with hydrazine.

  • Protocol:

    • Dissolve the β-keto ester from the previous step (1 equivalent) in anhydrous toluene.

    • Add DMF-DMA (1.5 equivalents) and heat the mixture to reflux for 5 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude β-enamino diketone, which can be used in the next step without further purification.

  • Causality of Experimental Choices:

    • DMF-DMA: This reagent serves as both a reactant and a water scavenger. It reacts with the active methylene group of the β-keto ester to form the enamine, which is one of the carbonyl equivalents needed for pyrazole formation.

Stage 2: Regioselective Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is achieved through the cyclocondensation of the β-enamino diketone with hydrazine hydrate. The regioselectivity of this reaction is crucial for obtaining the desired 3-substituted pyrazole (which tautomerizes from the initially formed 5-substituted pyrazole).

G start β-Enamino Diketone intermediate Initial Adduct start->intermediate Nucleophilic attack by hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl) -1H-pyrazole-4-carboxylate cyclization->product

Caption: Key steps in the pyrazole ring formation.

  • Protocol:

    • Dissolve the crude β-enamino diketone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) and stir the reaction mixture at room temperature for 18 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the target pyrazole-4-carboxylate.[1][2]

  • Causality of Experimental Choices:

    • Hydrazine Hydrate: As a dinucleophile, hydrazine reacts with the two electrophilic carbonyl-equivalent carbons of the β-enamino diketone to form the five-membered pyrazole ring.

    • Ethanol as Solvent: The use of a protic solvent like ethanol can influence the regioselectivity of the cyclization, favoring the formation of the 5-substituted pyrazole isomer.[1]

Stage 3: Hydrolysis and Decarboxylation

With the pyrazole ring constructed, the next step is to remove the carboxylate group at the 4-position. This is typically achieved through a two-step, one-pot procedure involving hydrolysis of the ester to the carboxylic acid, followed by thermal decarboxylation.

  • Protocol:

    • Dissolve the methyl pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

    • Heat the acidic solution to 80-100 °C and maintain this temperature until decarboxylation is complete (cessation of CO₂ evolution).[1]

    • Cool the solution and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

  • Causality of Experimental Choices:

    • Basic Hydrolysis: Sodium hydroxide in an aqueous-alcoholic solution is a standard and effective method for saponifying the ester to the corresponding carboxylate salt.

    • Acidic Decarboxylation: The presence of the pyrazole ring facilitates decarboxylation upon heating under acidic conditions. The protonated pyrazole ring acts as an electron-withdrawing group, stabilizing the transition state of the decarboxylation reaction.

Stage 4: N-Boc Deprotection and Dihydrochloride Salt Formation

The final stage of the synthesis involves the removal of the N-Boc protecting group and the formation of the stable dihydrochloride salt.

  • Protocol:

    • Dissolve the N-Boc protected pyrazolyl-piperidine (1 equivalent) in a suitable solvent such as anhydrous diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a solution of HCl in dioxane (e.g., 4M).

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride as a white solid.[3]

  • Causality of Experimental Choices:

    • Acidic Deprotection: The N-Boc group is labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of tert-butyl cation, which is then quenched to form isobutylene and CO₂.

    • Anhydrous Conditions: The use of anhydrous HCl and solvents is important to prevent the introduction of water, which can affect the crystallinity and stability of the final salt.

    • Dihydrochloride Formation: Both the piperidine nitrogen and one of the pyrazole nitrogens are basic and will be protonated by the excess HCl, leading to the formation of the stable dihydrochloride salt.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolventTemperatureTimeTypical Yield
1a N-Boc-piperidine-4-carboxylic acidMeldrum's acid, EDC·HCl, DMAP, MethanolDCM, Methanol0 °C to RT, then reflux16 h, then 4 h70-80%
1b β-Keto EsterDMF-DMATolueneReflux5 h>90% (crude)
2 β-Enamino DiketoneHydrazine hydrateEthanolRoom Temperature18 h75-85%
3 Pyrazole-4-carboxylateNaOH, HClEthanol/WaterReflux, then 80-100 °CVariable70-80%
4 N-Boc Protected IntermediateAnhydrous HClDiethyl Ether/Dioxane0 °C to RT2-4 h>95%

Conclusion

The synthetic pathway detailed in this technical guide provides a robust and reproducible method for the preparation of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride. By employing a protecting group strategy and carefully controlling the regioselectivity of the pyrazole ring formation, this route delivers the target compound in high purity and good overall yield. The step-by-step protocols, coupled with explanations of the underlying chemical principles, are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Petrašauskis, P.; Meškys, R.; Čikotienė, I. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2021 , 26, 3808. [Link]

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Besson, T.; et al. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein J. Org. Chem.2017 , 13, 1740–1746. [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
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  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Elgemeie, G. H.; et al. Pyrazoles: Synthesis, reactions, and biological activity. J. Heterocycl. Chem.2018, 55, 1-28.
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Fakhfakh, M. A.; et al. Synthesis and biological evaluation of new pyrazole derivatives as potential antimicrobial agents. Bioorg. Med. Chem. Lett.2003, 13, 1511-1514.
  • Katritzky, A. R.; et al. A General and Efficient Method for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. J. Org. Chem.2003, 68, 5724-5727.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Molecules2020 , 25, 1477. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2021 , 26, 5849. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Lett.2014 , 55, 5275-5277. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link]

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Exploratory

The Ascendancy of Pyrazole-Piperidine Scaffolds: A Technical Guide to Novel Compound Discovery

Introduction: The Strategic Union of Pyrazole and Piperidine In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Among the my...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Pyrazole and Piperidine

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the fusion of pyrazole and piperidine moieties has emerged as a particularly fruitful strategy in drug discovery.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in many approved drugs due to its metabolic stability and versatile biological activity.[3][4] It serves as a privileged scaffold, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.[3][5] Complementing this, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[6] Its conformational flexibility and ability to engage in crucial hydrogen bonding and hydrophobic interactions allow for the fine-tuning of physicochemical properties and target engagement. The strategic combination of these two pharmacophores into a single molecular entity creates a powerful platform for the development of novel therapeutics with potentially synergistic or enhanced biological activities. This guide provides an in-depth technical exploration of the discovery of novel pyrazole-piperidine compounds, from synthetic strategies and biological evaluation to the elucidation of structure-activity relationships.

I. Synthetic Strategies: Constructing the Pyrazole-Piperidine Core

The efficient and versatile synthesis of pyrazole-piperidine scaffolds is paramount to exploring their therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical multi-step sequences to more innovative multicomponent reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Convergent Synthesis via Amide Bond Formation

A prevalent and robust strategy for the synthesis of pyrazole-piperidine compounds involves the formation of a stable amide linkage between a pre-functionalized pyrazole carboxylic acid and a piperidine derivative. This convergent approach allows for the independent synthesis and modification of each heterocyclic core, providing significant flexibility in generating diverse compound libraries.

Step 1: Synthesis of 1,5-Diarylpyrazole-3-carboxylic Acid

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq.) in ethanol, add a substituted hydrazine hydrate (1.1 eq.).

  • Cyclocondensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction mixture and add a solution of sodium hydroxide (2.0 eq.) in water. Reflux for an additional 2-3 hours to hydrolyze the ester intermediate.

  • Work-up and Isolation: Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the pyrazole carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Amide Coupling

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve the synthesized pyrazole carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Addition of Piperidine: To the activated acid solution, add the desired substituted piperidine (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final pyrazole-piperidine carboxamide.

cluster_pyrazole Pyrazole Synthesis cluster_piperidine Piperidine Moiety cluster_coupling Amide Coupling Diketone 1,3-Diketone PyrazoleEster Pyrazole Ester Diketone->PyrazoleEster Cyclocondensation Hydrazine Hydrazine Hydrazine->PyrazoleEster PyrazoleAcid Pyrazole Carboxylic Acid PyrazoleEster->PyrazoleAcid Hydrolysis ActivatedAcid Activated Pyrazole Acid PyrazoleAcid->ActivatedAcid EDC, HOBt Piperidine Substituted Piperidine FinalProduct Pyrazole-Piperidine Carboxamide Piperidine->FinalProduct DIPEA ActivatedAcid->FinalProduct

Caption: Convergent synthesis of pyrazole-piperidine carboxamides.

Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions (MCRs) have gained significant traction in medicinal chemistry due to their ability to generate complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.[7][8] Several MCRs have been developed for the synthesis of highly substituted pyrazole and piperidine rings, which can be adapted for the construction of pyrazole-piperidine scaffolds.[9]

A hypothetical one-pot, four-component reaction could involve an aldehyde, a β-ketoester, malononitrile, and a piperidinyl-hydrazine derivative. This sequence could proceed through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and cyclization to afford a highly functionalized pyrazole-piperidine compound. While specific, broadly applicable protocols are still emerging, the principles of MCRs offer a promising avenue for the rapid generation of novel compound libraries.

Aldehyde Aldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 Ketoester β-Ketoester Ketoester->Intermediate1 Malononitrile Malononitrile Intermediate2 Michael Adduct Malononitrile->Intermediate2 PiperidinylHydrazine Piperidinyl-Hydrazine FinalProduct Pyrazole-Piperidine Compound PiperidinylHydrazine->FinalProduct Cyclization Intermediate1->Intermediate2 Intermediate2->FinalProduct

Caption: Conceptual multicomponent reaction for pyrazole-piperidine synthesis.

II. Biological Significance and Therapeutic Potential

The pyrazole-piperidine scaffold has been explored for a wide range of therapeutic applications, leveraging the diverse biological activities of its constituent rings.[3][6] This strategic combination has led to the discovery of potent and selective modulators of various biological targets.

Therapeutic AreaBiological TargetKey FindingsReference
Anticoagulation Factor XaPotent and selective inhibition, demonstrating good anticoagulant activity in vitro.[10]
Neuroscience Cannabinoid Receptor 1 (CB1)Development of potent and selective antagonists with potential therapeutic applications.[11][12]
Neuroprotection Multiple (e.g., anti-inflammatory pathways)Mitigation of secondary inflammation in spinal cord injury models.[13]
Oncology Kinases (e.g., Akt1)Potent inhibition of key signaling kinases involved in cancer progression.[5]
Antipsychotics Dopamine and Serotonin ReceptorsMulti-target agents with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[14]

III. Mechanism of Action and Target Engagement

A deep understanding of how pyrazole-piperidine compounds interact with their biological targets is crucial for rational drug design and optimization. The specific mechanism of action is highly dependent on the nature of the target and the substitution pattern of the scaffold.

Inhibition of Factor Xa: A Case Study in Anticoagulation

Several studies have reported the design and synthesis of pyrazolyl piperidine analogs as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[10] Docking studies have revealed that these compounds can occupy the active site of FXa, mimicking the binding mode of established anticoagulants like Rivaroxaban.[10] Key interactions often involve:

  • Hydrophobic Interactions: Aromatic substituents on the pyrazole ring can engage in hydrophobic interactions with pockets in the FXa active site.

  • Hydrogen Bonding: The pyrazole nitrogen atoms and the carboxamide linker can form crucial hydrogen bonds with key amino acid residues, anchoring the inhibitor in the active site.

  • Ionic Interactions: Appropriately placed charged groups on the piperidine ring or its substituents can form salt bridges with charged residues in the enzyme.

cluster_interactions Binding Interactions FXa Factor Xa Active Site Inhibitor Pyrazole-Piperidine Inhibitor Hydrophobic Hydrophobic Pocket Inhibitor->Hydrophobic Aromatic Rings Hbond H-bond Acceptors/Donors Inhibitor->Hbond N-atoms, Amide Ionic Charged Residues Inhibitor->Ionic Piperidine Substituents

Caption: Key binding interactions of a pyrazole-piperidine inhibitor with the Factor Xa active site.

Modulation of Kinase Activity in Oncology

The pyrazole scaffold is a well-established core in many kinase inhibitors.[5] The addition of a piperidine moiety can provide a vector for exiting the ATP-binding pocket and engaging with surrounding regions of the kinase, potentially enhancing potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can significantly impact the inhibitory activity against specific kinases. For instance, replacing a piperidine with a morpholino ring has been shown to be more favorable for activity against Aurora kinases.[5]

IV. Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is a critical component of the drug discovery process, providing insights into the molecular features that govern biological activity. For pyrazole-piperidine compounds, SAR studies have revealed key structural requirements for potent and selective target engagement.

A seminal study on pyrazole derivatives as cannabinoid receptor antagonists established several key SAR principles that are relevant to the broader class of pyrazole-piperidine compounds.[11][12]

Key SAR Findings for Cannabinoid Receptor 1 (CB1) Antagonists:

  • Position 5 of Pyrazole: A para-substituted phenyl ring is crucial for potent activity.

  • Position 3 of Pyrazole: A carboxamido group is required, with the piperidinyl carboxamide being particularly effective.

  • Position 1 of Pyrazole: A 2,4-dichlorophenyl substituent is optimal for high affinity.

These findings highlight the importance of specific substitution patterns on the pyrazole core for achieving high-potency ligands. The piperidine moiety, in this context, serves as a key functional group at the 3-position, contributing significantly to the overall activity.

V. Future Perspectives and Conclusion

The pyrazole-piperidine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic tractability of this scaffold, coupled with the rich pharmacological profile of its constituent heterocyles, provides a fertile ground for the development of new drugs targeting a wide range of diseases. Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The exploration of new multicomponent reactions and other efficient synthetic strategies will be crucial for expanding the accessible chemical space of pyrazole-piperidine compounds.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, the pyrazole-piperidine scaffold will undoubtedly be applied to novel and challenging biological targets.

  • Application of Computational Chemistry: In silico methods, including molecular docking and dynamics simulations, will continue to play a vital role in the rational design and optimization of pyrazole-piperidine-based drug candidates.

References

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (URL not available)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antipl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • General synthetic route for the target compounds. (URL not available)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (URL not available)
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Available at: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

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  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (URL not available)
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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

Introduction In the landscape of modern drug discovery, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful development. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful development. This guide provides an in-depth technical exploration of the solubility and stability of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic compound with potential therapeutic applications. The presence of both a pyrazole and a piperidine moiety, coupled with its dihydrochloride salt form, presents a unique set of characteristics that warrant detailed investigation.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the solubility and stability of this molecule, provide field-proven experimental protocols for their assessment, and offer insights into the interpretation of the resulting data. By presenting a robust framework for characterization, this guide aims to empower researchers to make data-driven decisions throughout the pre-formulation and formulation development stages.

Physicochemical Properties: A Structural Overview

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a salt composed of the organic base 4-(1H-Pyrazol-3-yl)piperidine and two equivalents of hydrochloric acid. The molecular structure, presented below, is fundamental to its chemical behavior.

  • Chemical Structure: C8H15Cl2N3

  • Molecular Weight: 224.13 g/mol [1]

  • CAS Number: 690262-00-1[1]

The molecule incorporates a piperidine ring, which is a saturated heterocycle conferring basic properties with a pKa of the protonated form around 11.22.[2] The pyrazole ring is an aromatic heterocycle with both acidic and weakly basic nitrogen atoms.[3] The dihydrochloride salt form is employed to enhance the aqueous solubility of the parent basic compound.[4]

Solubility Characterization

A thorough understanding of the solubility of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is critical for predicting its in vivo absorption and for designing appropriate formulations. As a dihydrochloride salt of a compound with two basic centers (the piperidine nitrogen and a pyrazole nitrogen), its solubility is expected to be highly pH-dependent.

Theoretical Considerations: The Henderson-Hasselbalch Relationship

The solubility of a basic compound increases as the pH of the solution decreases. This is due to the protonation of the basic functional groups, leading to the formation of more soluble ionic species. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the drug can be described by the Henderson-Hasselbalch equation. For a diprotic base like 4-(1H-Pyrazol-3-yl)piperidine, the solubility profile will be influenced by its two pKa values.

Experimental Determination of Aqueous Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method .[4] This technique involves adding an excess of the solid compound to a specific solvent system and agitating it until equilibrium is reached.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride to separate vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • pH Measurement: Measure the pH of the saturated solution after equilibration.

Solubility in Organic Solvents and Biorelevant Media

Understanding the solubility in various organic solvents is crucial for process chemistry and the development of certain formulations. Additionally, assessing solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) can provide more predictive insights into in vivo dissolution. The shake-flask method described above can be adapted for these solvent systems.

Data Presentation: Illustrative Solubility Profile

The following table presents an illustrative pH-solubility profile for a hypothetical diprotic basic compound with similar characteristics to 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

pHSolubility (mg/mL)
1.2> 200
2.0150
4.525
6.81.5
7.40.5
9.0< 0.1
Table 1: Illustrative pH-dependent aqueous solubility of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride at 25 °C.

Stability Assessment: Ensuring Product Quality and Shelf-Life

Forced Degradation (Stress Testing) Studies
  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Following exposure to each stress condition, the samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

Based on the structure of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride, several degradation pathways can be hypothesized:

  • Hydrolysis: While the core heterocyclic rings are generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring opening, although this is less likely under typical pharmaceutical conditions.

  • Oxidation: The nitrogen atoms in both the pyrazole and piperidine rings, as well as any susceptible C-H bonds, could be sites for oxidation.

  • Photodegradation: Aromatic systems like pyrazole can be susceptible to photolytic degradation.

Long-Term and Accelerated Stability Studies
Study TypeStorage ConditionMinimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months
Table 2: ICH Conditions for Stability Testing of Drug Products.[8]

Solid-State Characterization

The solid-state properties of an API can significantly influence its solubility, stability, and manufacturability.[10] For a hydrochloride salt, hygroscopicity is a key parameter to evaluate.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11] Amine hydrochloride salts are often hygroscopic, which can lead to physical changes such as deliquescence and chemical degradation.

  • Sample Preparation: Place a known amount of the solid compound in a GVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen to establish a baseline dry weight.

  • Sorption/Desorption Isotherm: Gradually increase the relative humidity (RH) in controlled steps (e.g., from 0% to 90% RH) and then decrease it back to 0% RH. The instrument measures the change in mass at each RH step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. This will reveal the extent and reversibility of water uptake.

Polymorphism and Crystallinity

The existence of different crystalline forms (polymorphs) or an amorphous form can have a profound impact on the physicochemical properties of the API. Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for characterizing the solid form.

Visualization of Workflows and Concepts

Logical Flow of Pre-formulation Studies

Preformulation_Workflow cluster_0 Initial Characterization cluster_1 Physicochemical Profiling cluster_2 Solid-State Characterization cluster_3 Stability Assessment Structure Structure Elucidation (NMR, MS) Purity Purity Assessment (HPLC, GC) Structure->Purity Solubility pH-Solubility Profile (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa LogP LogP/LogD Measurement pKa->LogP Hygroscopicity Hygroscopicity (GVS) LogP->Hygroscopicity Polymorphism Polymorph Screen (XRPD, DSC, TGA) Hygroscopicity->Polymorphism ParticleSize Particle Size & Morphology (Microscopy, Laser Diffraction) Polymorphism->ParticleSize ForcedDeg Forced Degradation (ICH Conditions) ParticleSize->ForcedDeg StabilityIndicating Develop Stability- Indicating Method ForcedDeg->StabilityIndicating LongTerm Long-Term & Accelerated Stability Studies StabilityIndicating->LongTerm

Caption: Workflow for pre-formulation studies of a new chemical entity.

Interplay of pH, pKa, and Solubility for a Dibasic Compound

pH_pKa_Solubility cluster_pH_Scale pH Scale cluster_Species Dominant Species cluster_Solubility Relative Solubility Low_pH Low pH (e.g., Gastric Fluid) Diprotonated BH2++ (Fully Ionized) Low_pH->Diprotonated pH < pKa1 Mid_pH Mid pH (e.g., Intestine) Monoprotonated BH+ (Partially Ionized) Mid_pH->Monoprotonated pKa1 < pH < pKa2 High_pH High pH Neutral B (Un-ionized) High_pH->Neutral pH > pKa2 High_Sol High Solubility Diprotonated->High_Sol Med_Sol Medium Solubility Monoprotonated->Med_Sol Low_Sol Low Solubility Neutral->Low_Sol

Caption: Relationship between pH, pKa, and solubility for a dibasic compound.

Conclusion

The comprehensive characterization of the solubility and stability of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a multi-faceted endeavor that is essential for its successful development as a pharmaceutical agent. This guide has provided a framework for this characterization, from fundamental physicochemical profiling to detailed solid-state and stability assessments.

By employing the robust experimental protocols outlined herein, researchers can generate the critical data needed to understand the behavior of this molecule, develop stable and bioavailable formulations, and meet regulatory requirements. The insights gained from these studies will ultimately de-risk the development process and pave the way for the translation of this promising compound into a therapeutic reality.

References

  • Barszcz, B., et al. (1986). Journal of the Chemical Society, Dalton Transactions, 2025.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • UCL Discovery. (n.d.). Determination of Physical and Chemical Stability in Pressurised Metered Dose Inhalers (MDIs). Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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Exploratory

The Pivotal Scaffold: 4-(1H-Pyrazol-3-yl)piperidine in Modern Drug Discovery

Executive Summary The 4-(1H-Pyrazol-3-yl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a saturated piperidine ring linked via a C-C bond to the C3 position of a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(1H-Pyrazol-3-yl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a saturated piperidine ring linked via a C-C bond to the C3 position of a pyrazole heteroaromatic ring.[1] This guide dissects the scaffold's utility as a pharmacophore, detailing its role in enhancing aqueous solubility, enforcing sp³-rich geometries, and serving as a critical hinge-binding element in kinase inhibitor design.

We analyze the two primary synthetic routes—de novo cyclization and transition-metal catalyzed coupling —and evaluate their scalability. Furthermore, we explore the structure-activity relationships (SAR) that make this motif a recurrent feature in inhibitors targeting Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK), and G-Protein Coupled Receptors (GPCRs) like the Smoothened (Smo) receptor.

Structural Significance & Pharmacophore Analysis[2]

The 4-(1H-Pyrazol-3-yl)piperidine moiety offers a unique combination of physicochemical properties that address common attrition points in drug discovery:

  • Amphiphilic Balance: The piperidine ring (pKa ~11) is typically protonated at physiological pH, improving aqueous solubility and oral bioavailability. The pyrazole ring acts as a neutral, aromatic H-bond donor/acceptor system.

  • Vectorial Rigidity: Unlike flexible alkyl chains, the direct C-C bond between the piperidine C4 and pyrazole C3 restricts conformational freedom, orienting substituents in defined vectors (180° projection).

  • Hinge Binding Capability: The pyrazole moiety is a classic bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).

Pharmacophore Mapping

In a typical kinase binding model:

  • Pyrazole NH: Acts as a Hydrogen Bond Donor (HBD) to the hinge region carbonyl.

  • Pyrazole N2: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region amide NH.

  • Piperidine Nitrogen: Solubilizing tail that often extends into the solvent-exposed region or interacts with the ribose-binding pocket residues (e.g., Asp/Glu).

Synthetic Methodologies

To ensure scientific integrity, we present two distinct, self-validating protocols. The choice between them depends on the availability of starting materials and the need for specific substitution patterns.

Protocol A: De Novo Cyclization (The Beta-Keto Ester Route)

Best for: Large-scale synthesis of unsubstituted pyrazoles.

This method constructs the pyrazole ring onto an existing piperidine framework. It avoids expensive palladium catalysts but requires careful temperature control.

Step-by-Step Workflow:

  • Activation: Start with N-Boc-piperidine-4-carboxylic acid . Activate with CDI (Carbonyldiimidazole) or convert to a mixed anhydride.

  • Acylation: React with a malonate equivalent (e.g., Meldrum's acid or magnesium monoethyl malonate) to form the beta-keto ester .

  • Cyclization: Treat the beta-keto ester with hydrazine hydrate (or substituted hydrazine) in ethanol at reflux.

  • Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Late-stage diversification and convergent synthesis.

This route couples two pre-formed rings, allowing for independent modification of the pyrazole and piperidine fragments before assembly.

Step-by-Step Workflow:

  • Boronate Formation: Convert N-Boc-4-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine to the corresponding pinacol boronate using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

  • Coupling: React the boronate with 3-bromo-1H-pyrazole (protected, e.g., THP or SEM) using a base (K₂CO₃ or Cs₂CO₃) and Pd catalyst (Pd(PPh₃)₄) in Dioxane/Water (4:1) at 90°C.

  • Reduction: The resulting product contains a double bond (tetrahydropyridine). Perform hydrogenation (H₂, Pd/C, MeOH, 40 psi) to yield the saturated piperidine.

  • Deprotection: Acidic cleavage of N-Boc and pyrazole protecting groups.

Visualization of Synthetic Logic

Synthesis_Workflow Start N-Boc-Piperidine-4-COOH Inter1 Beta-Keto Ester Intermediate Start->Inter1 Acylation Product 4-(1H-Pyrazol-3-yl)piperidine (Protected) Inter1->Product Condensation Reagent1 Meldrum's Acid / Activation Reagent1->Inter1 Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product Final Final Scaffold (Free Amine) Product->Final Deprotection (TFA)

Caption: Figure 1. De Novo Cyclization Route: Constructing the pyrazole ring from a piperidine precursor.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]

Case Study A: Kinase Inhibition (JNK and CDK)

In the development of c-Jun N-terminal Kinase (JNK) inhibitors, the 4-(pyrazol-3-yl) structure acts as a critical anchor.

  • Mechanism: The pyrazole binds to the ATP hinge region. The piperidine ring projects into the solvent front, where the basic nitrogen can form salt bridges with aspartate residues (e.g., Asp residues in the ribose pocket).

  • Impact: Replacing a flat phenyl ring with the 3D piperidine ring often improves selectivity by engaging stereospecific interactions in the solvent channel and reducing non-specific hydrophobic binding (lipophilicity control).

Case Study B: Smoothened (Smo) Receptor Antagonists

The Hedgehog signaling pathway is a key target in oncology (e.g., Basal Cell Carcinoma).[2][3]

  • Role: In Smo antagonists, the piperidine-pyrazole motif often serves as a rigid linker that positions a lipophilic "tail" (attached to the piperidine nitrogen) into the deep transmembrane pocket of the GPCR, while the pyrazole interacts with extracellular loops or surface residues.

  • Data Point: Analogs containing this scaffold have demonstrated IC₅₀ values in the low nanomolar range (10–50 nM) in Bodipy-cyclopamine displacement assays.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 4-(1H-Pyrazol-3-yl)piperidine core, synthesized from comparative literature data on kinase inhibitors (JNK/CDK series).

PositionModificationEffect on Potency (IC₅₀)Effect on ADME
Piperidine N1 Free Amine (NH)Moderate (100-500 nM)High solubility, low permeability.
Piperidine N1 Methyl/EthylHigh (<50 nM)Improved lipophilicity/permeability.
Piperidine N1 Amide (-CO-R)VariableLowers basicity; useful for probing specific pockets.
Pyrazole N1 MethylationLoss of activityCritical: Removes H-bond donor capability (Hinge binding).
Pyrazole C4 Halogen (F/Cl)High (<10 nM)Fills small hydrophobic pockets; blocks metabolism.
Pathway Visualization: Mechanism of Action

MOA_Kinase cluster_binding Inhibitor-Enzyme Complex Kinase Protein Kinase (ATP Pocket) Hinge Hinge Region (Glu/Leu Backbone) Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Hinge->Pyrazole Bidentate H-Bonds Ribose Ribose Pocket (Asp/Solvent) Piperidine Piperidine Ring (Solubilizing Group) Ribose->Piperidine Ionic Interaction (Salt Bridge) Linker C-C Bond (Rigid Linker) Pyrazole->Linker Linker->Piperidine

Caption: Figure 2.[1] Pharmacophore mapping of the scaffold within a generic Kinase ATP-binding pocket.

References

  • Matulevičiūtė, G., et al. (2021). "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808. [Link]

  • Peat, A. J., et al. (2004). "Novel pyrazolopyridine derivatives as inhibitors of spliceosomal kinases." Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. (Contextual grounding for pyrazole-piperidine kinase utility).
  • Ayala-Aguilera, C. C., et al. (2021).[2] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. (Reference for general kinase inhibitor synthesis strategies).

  • Incyte Corp. (2006).[4] "Preparation of piperidine-pyrazole derivatives as Janus Kinase Inhibitors." WO2006021544. (Patent literature establishing the scaffold's industrial relevance).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Pyrazole-Piperidine Coupling Strategies

Executive Summary & Strategic Analysis The pyrazole-piperidine motif is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrazole-piperidine motif is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, synthesizing this linkage poses distinct challenges depending on the connectivity and electronic environment.

The Core Challenge: Pyrazoles are electron-rich heteroaromatics that can poison transition metal catalysts via their sp2 nitrogens. Conversely, piperidines are sterically demanding secondary amines. The success of the coupling depends on selecting the correct mechanism based on the pyrazole's electronic bias.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic:

CouplingStrategy Start Target: Pyrazole-Piperidine Linkage LinkType Linkage Type? Start->LinkType CN_Bond C-N Bond (Piperidine N -> Pyrazole C) LinkType->CN_Bond Amide_Bond Amide Bond (CO-NH) LinkType->Amide_Bond Elec_Check Pyrazole Electronics? CN_Bond->Elec_Check Method_Amide Method C: Amide Coupling (T3P/HATU) Amide_Bond->Method_Amide Electron_Poor Electron Deficient (e.g., -NO2, -CF3, -CN) Elec_Check->Electron_Poor Electron_Neutral Electron Neutral/Rich (e.g., -Me, -OMe, -H) Elec_Check->Electron_Neutral Method_SNAr Method B: S_NAr (Base-Mediated) Electron_Poor->Method_SNAr Activated Method_Pd Method A: Buchwald-Hartwig (Pd-Catalysis) Electron_Neutral->Method_Pd Requires Catalyst

Figure 1: Strategic selection workflow for pyrazole-piperidine coupling.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Electron-neutral or electron-rich pyrazoles; unactivated substrates.

Scientific Rationale

Standard Pd sources (e.g., Pd(OAc)2) often fail with pyrazoles due to the formation of stable, non-reactive Pd-pyrazole complexes. To overcome this, we utilize Precatalysts (Pd G3/G4) which ensure rapid formation of the active L-Pd(0) species.

Ligand Selection:

  • RuPhos: The "Gold Standard" for secondary amines (piperidines). It prevents β-hydride elimination and accommodates steric bulk.

  • BrettPhos: Use if the piperidine is exceptionally hindered or if coupling a primary amine.

Protocol: RuPhos-Mediated C-N Coupling[1][2]

Reagents:

  • Substrate: 4-Bromopyrazole (N-protected, e.g., N-THP, N-Boc, or N-Methyl). Note: Free N-H pyrazoles will quench the catalyst.

  • Nucleophile: Piperidine (1.2 equiv).

  • Catalyst: RuPhos Pd G4 (1.0–3.0 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure:

  • Preparation (In Glovebox or under Ar): In a reaction vial equipped with a stir bar, add the 4-bromopyrazole (1.0 mmol), NaOtBu (192 mg, 2.0 mmol), and RuPhos Pd G4 (25 mg, ~3 mol%).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Amine Addition: Inject Piperidine (118 µL, 1.2 mmol) via syringe.

  • Reaction: Place in a pre-heated block at 80–100 °C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Critical Control Point: If conversion stalls, add 1.0 mol% additional catalyst and reheat. Do not add more ligand alone; the active species is likely dead.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient pyrazoles (containing -NO2, -CF3, -COR).

Scientific Rationale

If the pyrazole ring is activated by an Electron Withdrawing Group (EWG), the expensive Pd catalyst is unnecessary. The reaction proceeds via a Meisenheimer complex. The key here is solvent polarity and base strength to stabilize the transition state.

Protocol: Thermal SNAr

Reagents:

  • Substrate: 4-Chloro-3-nitropyrazole or 4-Fluoro-pyrazole derivative.

  • Nucleophile: Piperidine (2.0 equiv).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

Step-by-Step Procedure:

  • Setup: Dissolve the activated chloropyrazole (1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (0.52 mL, 3.0 mmol) followed by Piperidine (0.20 mL, 2.0 mmol).

    • Note: Piperidine can act as both nucleophile and base; however, using DIPEA as an auxiliary base saves the more valuable amine.

  • Reaction: Heat to 100–120 °C in a sealed tube.

    • Safety: Ensure the vessel is rated for pressure, as piperidine has a significant vapor pressure at these temperatures.

  • Workup: Pour the reaction mixture into ice-water (20 mL).

    • Precipitation: Often, the product precipitates as a solid. Filter and wash with water.

    • Extraction: If no solid forms, extract with EtOAc (3x). Wash organics vigorously with brine to remove DMSO.

Quantitative Comparison & Optimization

Method Selection Data
FeatureMethod A: Pd-Catalysis (RuPhos)Method B: SNAr
Substrate Scope Broad (Electron Neutral/Rich)Narrow (Must have EWG)
Cost High (Catalyst/Ligand)Low
Scalability Moderate (Pd removal required)High
Avg.[3] Yield 75–95%80–99%
Key Failure Mode Catalyst Poisoning (Free N-H)Low Reactivity (insufficient activation)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Conversion (Method A) Catalyst poisoning by Pyrazole N-H.Protect Pyrazole N1 (SEM, THP) or use N-Methyl analog.
Low Yield (Method A) Protodehalogenation (Reduction).Switch solvent to Toluene; Ensure anhydrous conditions; Lower Temp to 80°C.
Incomplete Reaction (Method B) Substrate not activated enough.Switch leaving group from -Cl to -F (Fluorine reacts faster in SNAr).
Regioselectivity Issues N1 vs C4 attack (if Pyrazole is Nuc).This guide assumes Pyrazole is the Electrophile (C-X). If Pyrazole is Nucleophile, use Chan-Lam coupling.

References

  • Buchwald-Hartwig Coupling (General & Heterocycles)

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • RuPhos Specificity for Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Bunce, R. A., et al. (2011). Nucleophilic Aromatic Substitution of Activated Pyrazoles. Journal of Heterocyclic Chemistry.
  • Precatalyst Activation (G3/G4 Theory)

    • Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalyst for C–N Cross-Coupling. Chemical Science, 4, 916-920.

Sources

Application

protocol for kinase inhibition assay with pyrazole-piperidine compounds

Application Notes and Protocols Topic: Protocol for Kinase Inhibition Assay with Pyrazole-Piperidine Compounds Audience: Researchers, scientists, and drug development professionals. A Guide to Characterizing Pyrazole-Pip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Kinase Inhibition Assay with Pyrazole-Piperidine Compounds Audience: Researchers, scientists, and drug development professionals.

A Guide to Characterizing Pyrazole-Piperidine Kinase Inhibitors Using a Luminescence-Based Assay

This document provides a comprehensive guide for determining the inhibitory potency (IC50) of pyrazole-piperidine compounds against a target kinase. We will delve into the mechanistic rationale behind the assay choice, provide detailed protocols for assay optimization and execution, and offer guidance on data analysis and interpretation.

Introduction: Kinases and the Rise of Privileged Scaffolds

Protein kinases are a vast family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1][2] This fundamental signaling mechanism governs a majority of cellular processes, including growth, differentiation, and metabolism. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3]

The development of small-molecule kinase inhibitors has revolutionized medicine. Within this landscape, certain chemical structures, or "privileged scaffolds," have emerged as particularly effective frameworks for designing potent and selective inhibitors. The pyrazole-piperidine scaffold is one such example, frequently found in clinically successful kinase inhibitors. These compounds are adept at targeting the highly conserved ATP-binding pocket of kinases.[4][5][6]

Mechanism of Action: Why Pyrazole-Piperidines are Effective Kinase Inhibitors

Understanding the mechanism of action is critical for selecting an appropriate assay. The pyrazole ring is a key pharmacophore that often acts as a "hinge-binder." It forms critical hydrogen bonds with the backbone residues of the kinase's hinge region, the flexible loop connecting the N- and C-lobes of the catalytic domain.[6][7] This interaction mimics the binding of the adenine ring of ATP, making many pyrazole-piperidine derivatives ATP-competitive inhibitors.[7] The piperidine ring and other substituents typically explore adjacent hydrophobic pockets, contributing to the compound's potency and selectivity for the target kinase.

Given this prevalent ATP-competitive mechanism, an assay that is sensitive to changes in ATP consumption is an ideal choice for characterizing these inhibitors.

Assay Selection: The Rationale for a Luminescence-Based Approach

Several technologies exist for measuring kinase activity, including radiometric assays, fluorescence polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][8] For this guide, we will focus on the ADP-Glo™ Luminescent Kinase Assay , a robust, sensitive, and widely adopted platform suitable for high-throughput screening (HTS) and detailed mechanistic studies.[9]

Principle of the ADP-Glo™ Assay: The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated together. After the reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP Conversion & Signal Generation: A second reagent is added to convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[10]

The intensity of the light output is directly proportional to the amount of ADP produced and, therefore, directly proportional to the kinase activity.[11] An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase + Substrate ADP_produced ADP (Produced) Kinase->ADP_produced Phosphorylation ATP_initial ATP (Initial) ATP_initial->ADP_produced Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->Kinase Inhibition ADP_to_ATP Add Reagent 2: Convert ADP to ATP ADP_produced->ADP_to_ATP ATP_remaining ATP (Remaining) ATP_depletion Add Reagent 1: Deplete remaining ATP ATP_remaining->ATP_depletion Eliminated Luciferase Luciferase Reaction ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Critical Prerequisite: Assay Development and Optimization

Before proceeding to inhibitor testing, the assay conditions must be rigorously optimized to ensure data is reproducible and physiologically relevant. This process validates the assay system.[1]

A. Enzyme Titration: The goal is to determine the optimal kinase concentration that yields a robust signal within the linear range of the assay, typically aiming for 10-30% substrate turnover.

  • Perform a serial dilution of the kinase enzyme.

  • Run the kinase reaction at a fixed, saturating concentration of substrate and ATP (e.g., 100 µM).

  • Plot the luminescent signal versus kinase concentration.

  • Select a concentration from the linear portion of the curve for subsequent experiments.[12]

B. ATP Km Determination: For ATP-competitive inhibitors, assay sensitivity is maximal when the ATP concentration is close to its Michaelis-Menten constant (Km).[12]

  • Use the optimized enzyme concentration.

  • Perform the kinase reaction across a range of ATP concentrations (e.g., 0 to 500 µM).

  • Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

  • Use an ATP concentration equal to the determined Km for inhibitor screening.

C. Reaction Time Course: The kinase reaction should be terminated within the linear phase of product formation.

  • Set up the kinase reaction with the optimized enzyme and ATP concentrations.

  • Stop the reaction at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Plot the luminescent signal versus time.

  • Choose an incubation time from the initial linear phase of the reaction.[12]

Experimental_Workflow cluster_prep Preparation cluster_opt Assay Optimization cluster_ic50 IC50 Determination cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrate) opt_enzyme 1. Enzyme Titration prep_reagents->opt_enzyme prep_enzyme Prepare Kinase Stock prep_enzyme->opt_enzyme prep_compound Prepare Compound Serial Dilutions in DMSO add_compound Dispense Compound Dilutions and Controls to Plate prep_compound->add_compound opt_atp 2. ATP Km Determination opt_enzyme->opt_atp opt_time 3. Reaction Time Course opt_atp->opt_time add_enzyme Add Kinase to Plate (Pre-incubate) opt_time->add_enzyme add_compound->add_enzyme start_reaction Initiate Reaction (Add ATP/Substrate Mix) add_enzyme->start_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) start_reaction->stop_reaction detect_signal Convert ADP & Read Luminescence (Add Kinase Detection Reagent) stop_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve fit_ic50 Non-linear Regression (4-Parameter Fit) plot_curve->fit_ic50 report_ic50 Report IC50 Value fit_ic50->report_ic50

Caption: Overall experimental workflow for kinase inhibitor characterization.

Detailed Protocol: IC50 Determination

This protocol outlines the steps for determining the IC50 value of a pyrazole-piperidine compound in a 384-well plate format.

A. Materials and Reagents

Reagent/MaterialTypical Concentration/Details
Kinase Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
Recombinant Kinase Optimized concentration (e.g., 1-10 nM)
Kinase Substrate Protein or peptide substrate, at Km or saturating concentration
ATP Solution At the determined Km concentration
Test Compound 10 mM stock in 100% DMSO
ADP-Glo™ Kinase Assay Kit Promega (or equivalent)
Assay Plates White, opaque, flat-bottom 384-well plates
Plate Reader Capable of measuring glow luminescence

B. Step-by-Step Procedure

  • Compound Plating:

    • Create a serial dilution series of the pyrazole-piperidine compound in 100% DMSO (e.g., 11 points, 1:3 dilution).

    • Transfer a small volume (e.g., 50 nL) of each dilution, plus DMSO-only controls, to the appropriate wells of the 384-well assay plate. This yields the final compound concentrations for the dose-response curve.

  • Enzyme Addition:

    • Prepare a 2X working solution of the kinase in Kinase Assay Buffer.

    • Add 5 µL of the 2X kinase solution to each well containing the compound.

    • For "No Enzyme" (100% inhibition) control wells, add 5 µL of Kinase Assay Buffer without the enzyme.

    • Mix by shaking the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 15-30 minutes. This pre-incubation allows the compound to bind to the kinase before the reaction starts.[10][13]

  • Initiate Kinase Reaction:

    • Prepare a 2X working solution of ATP and substrate in Kinase Assay Buffer.

    • Add 5 µL of the 2X ATP/substrate mix to all wells to start the reaction. The final reaction volume is now 10 µL.

    • Mix by shaking the plate gently for 30 seconds.

    • Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Read Plate:

    • Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.

C. Example Plate Layout (384-well)

WellsConditionPurpose
Col 1 Compound Dilution 1Highest concentration of inhibitor
Col 2-11 Compound Dilutions 2-11Dose-response curve points
Col 12, Row A-H 0% Inhibition ControlContains DMSO instead of compound
Col 12, Row I-P 100% Inhibition ControlContains no enzyme
Data Analysis and Interpretation

A. Calculating Percent Inhibition:

  • Average Controls: Calculate the average luminescence signal for the 0% inhibition (Max Signal) and 100% inhibition (Min Signal) controls.

  • Normalize Data: For each compound concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))

B. Generating the IC50 Curve:

  • Plot Data: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Origin).[14] This will generate a sigmoidal dose-response curve.

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor that reduces enzyme activity by 50%. This value is directly calculated from the curve fit.[15]

IC50_Logic cluster_data Raw Data cluster_calc Calculation cluster_fit Curve Fitting raw_lum Luminescence Signal (RLU) normalize Normalize Data raw_lum->normalize controls Control Signals (0% and 100% Inhibition) controls->normalize percent_inhibit Calculate % Inhibition normalize->percent_inhibit plot Plot: % Inhibition vs. log[Inhibitor] percent_inhibit->plot fit Fit to 4-Parameter Logistic Model plot->fit result IC50 Value fit->result

Caption: Logical flow for IC50 value determination from raw data.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient enzyme activity; Sub-optimal reaction time; Reagent degradation.Re-optimize enzyme concentration; Confirm linear reaction time; Use fresh assay reagents.
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes; Ensure proper mixing after each addition; Avoid using outer wells or incubate plate in a humidified chamber.
IC50 Curve Does Not Fit Well Incorrect compound concentrations; Compound insolubility; Assay interference.Verify dilution series; Check compound solubility in assay buffer (max 1% DMSO); Run counter-screens for luciferase inhibition.[13]
No Inhibition Observed Compound is inactive; Compound has degraded; Incorrect kinase target.Confirm compound identity and purity; Verify kinase identity and activity with a known control inhibitor.
Conclusion: From Biochemical Potency to Cellular Efficacy

Successfully determining a biochemical IC50 value is a critical milestone in the drug discovery process. It quantifies the direct interaction between the pyrazole-piperidine compound and its target kinase. However, it is crucial to recognize that biochemical potency does not always translate directly to cellular activity.[16] Factors such as cell permeability, off-target effects, and engagement with the target in a complex cellular milieu can significantly alter a compound's efficacy. Therefore, the essential next step is to validate these findings in relevant cell-based assays that measure the inhibition of a specific signaling pathway downstream of the target kinase.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Conti, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Ayaz, P., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. In HTS Technology: Advancements and Applications. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Bettayeb, K., et al. (2018). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • GÜMÜŞ, G., & ÖZADALI-SARI, K. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Marmara Pharmaceutical Journal. [Link]

  • Degterev, A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Feng, Y., et al. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Anand, P., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design. [Link]

  • ISS Inc. (n.d.). Fluorescence Polarization (FP). ISS Inc. [Link]

Sources

Method

Comprehensive Characterization Strategy: 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

Application Note & Protocol Guide | Doc ID: AN-PYZ-PIP-001 [1] Executive Summary This technical guide outlines the analytical strategy for characterizing 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride , a highly polar, hy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYZ-PIP-001 [1]

Executive Summary

This technical guide outlines the analytical strategy for characterizing 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride , a highly polar, hydrophilic building block critical in the synthesis of JAK and CDK inhibitors.[1]

Traditional Reversed-Phase HPLC (RP-HPLC) often fails for this molecule due to lack of retention (elution in void volume) caused by its high polarity and double salt formation.[1] This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) for purity assessment and Potentiometric Titration for precise salt stoichiometry validation.

Molecular Profile[1][2]
  • Compound: 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride[1][2]

  • CAS (Free Base): 762240-09-5 / CAS (Salt): 1195238-03-5 (generic reference)[1]

  • Formula:

    
    
    
  • MW: 151.21 (Free Base) + 72.92 (2HCl) ≈ 224.13 g/mol

  • Key Properties: Hygroscopic, highly water-soluble, weak UV chromophore (max ~210 nm).

Analytical Workflow Visualization

The following diagram illustrates the logical flow of characterization, ensuring identity, purity, and salt composition are cross-validated.

AnalyticalWorkflow Sample Raw Sample (Dihydrochloride Salt) ID 1. IDENTIFICATION (Structure Verification) Sample->ID Purity 2. PURITY & ASSAY (HILIC-UV/MS) Sample->Purity Salt 3. COUNTER-ION (AgNO3 Titration) Sample->Salt NMR 1H/13C NMR (D2O) ID->NMR MS LC-MS (ESI+) [M+H]+ = 152.1 ID->MS HILIC HILIC Method (Retains Polar Amines) Purity->HILIC Titr Potentiometric (2.0 eq Cl- check) Salt->Titr Release Certificate of Analysis (CoA) NMR->Release HILIC->Release Titr->Release

Figure 1: Integrated Analytical Workflow. Parallel workflows ensure that the chemical structure, chromatographic purity, and salt stoichiometry are determined independently.

Protocol 1: Identification (NMR & MS)

Scientific Rationale

The dihydrochloride salt form creates significant chemical shift changes in NMR compared to the free base, particularly at the piperidine nitrogen (


-protons). 

is the preferred solvent to eliminate the broad exchangeable proton signals (

), allowing for clear integration of the carbon backbone.
Method Parameters
ParameterSetting
Technique 1H-NMR (400 MHz or higher)
Solvent Deuterium Oxide (

)
Reference Residual HDO (4.79 ppm) or internal TSP (0.00 ppm)
Concentration ~10 mg/mL
Expected Signals (1H NMR in D2O)
  • Pyrazole Ring: Two doublets (or broad singlets) around 7.5 - 8.0 ppm (aromatic CH).[1]

  • Piperidine

    
    -CH2:  Downfield shift to 3.4 - 3.6 ppm  (due to protonation of the amine).[1]
    
  • Piperidine

    
    -CH2 & 
    
    
    
    -CH:
    Multiplets in the 1.8 - 2.3 ppm range.[1]
  • Integration Check: Ensure the ratio of Pyrazole protons (2H) to Piperidine protons (9H) matches.

Protocol 2: Chromatographic Purity (HILIC)

The Challenge: Why not C18?

Standard C18 columns rely on hydrophobic interaction.[1] 4-(1H-Pyrazol-3-yl)piperidine is highly polar.[1] On a C18 column, it will elute with the solvent front (


), making integration impossible and co-elution with salts likely.
The Solution: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface; the polar analyte partitions into this water layer.

HILIC_Mechanism cluster_0 HILIC Separation Mechanism MP Mobile Phase (90% ACN / 10% Buffer) WL Water-Enriched Layer (Stagnant on surface) MP->WL Partitioning SP Stationary Phase (Amide or Bare Silica) WL->SP H-Bonding / Ionic Analyte Polar Analyte (Piperidine-Pyrazole) Analyte->WL Favored

Figure 2: HILIC Partitioning Mechanism. The polar analyte is retained by partitioning into the water layer adsorbed on the stationary phase.

Detailed HILIC Protocol
  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.[1] Amide phases are preferred over bare silica for better peak shape of basic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Gradient:

    • 0 min: 90% B (High organic start is crucial for retention)

    • 15 min: 60% B

    • 20 min: 60% B

    • 21 min: 90% B[4]

  • Detection: UV at 210 nm . (Pyrazole absorption is weak; 254 nm is often insufficient).

  • Sample Diluent: 80:20 Acetonitrile:Water. Critical: Dissolving the sample in 100% water will disrupt the HILIC mechanism and cause peak distortion.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Amide columns usually provide good symmetry).

  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the void volume.
    

Protocol 3: Counter-ion Quantification (Titration)[1]

Scientific Rationale

Confirming the "dihydrochloride" stoichiometry is vital for potency calculations. Elemental analysis (Combustion) is often insufficient to distinguish between free Cl- and covalently bound Cl.[1] Potentiometric titration with Silver Nitrate (


) specifically measures the chloride ions available for precipitation.
Titration Protocol
  • Reagents:

    • 0.1 N Silver Nitrate (

      
      ) volumetric standard.[5]
      
    • Dilute Nitric Acid (

      
      ).
      
    • Distilled Water.[1][5]

  • Apparatus: Automatic Potentiometric Titrator equipped with a Silver Ring Electrode or Ag/AgCl combination electrode.

  • Procedure:

    • Accurately weigh ~150 mg of the sample into a titration beaker.

    • Dissolve in 50 mL of distilled water.

    • Add 1 mL of 2M

      
       (Acidic conditions prevent formation of silver hydroxide/carbonate).
      
    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    
    • Theoretical % Cl for Dihydrochloride:

      • MW = 224.13

      • 2 x Cl = 70.90

      • Target =

        
        [1]
        
  • Acceptance Criteria:

    
     (Allows for minor residual water/solvent).[1]
    

References & Authority

  • HILIC Mechanism & Method Development:

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6] Analytical and Bioanalytical Chemistry.

    • Agilent Technologies.[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

  • Potentiometric Titration of Halides:

    • Metrohm Application Bulletin 130.[1] Chloride titrations with potentiometric indication.

  • Pyrazole UV Characteristics:

    • NIST Chemistry WebBook.[1] 1H-Pyrazole UV Spectrum.

  • General Characterization of Pharmaceutical Salts:

    • FDA Guidance for Industry.[1] Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Technical Support Center: 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride. This molecule is a valuable building block in pharmaceutical research, particularly in the development of kinase inhibitors and other targeted therapies.[1] Its formulation as a dihydrochloride salt is a deliberate chemical strategy to enhance aqueous solubility and stability, which is crucial for many biological assays and initial formulation studies.[2]

However, transitioning from a simple aqueous stock to complex experimental systems—such as buffered solutions, cell culture media, or organic reaction mixtures—can present significant solubility challenges. This guide is designed to provide you, the research scientist, with the foundational knowledge and practical troubleshooting steps to overcome these hurdles effectively. Our approach is rooted in the fundamental principles of physical chemistry to explain not just what to do, but why it works.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Follow the decision workflow below to quickly identify a potential solution path.

Troubleshooting_Workflow start Solubility Issue Encountered solvent_type What is your solvent system? start->solvent_type aqueous Aqueous System (e.g., Water, Buffer, Media) solvent_type->aqueous Aqueous organic Organic System (e.g., DCM, THF, Toluene) solvent_type->organic Organic check_ph Issue: Precipitation in Buffer Action: Verify & Adjust pH aqueous->check_ph Working with Buffers? media_issue Issue: Precipitation in Media Action: Modify Dosing Method aqueous->media_issue Working with Media? use_polar Issue: No Dissolution Action: Use Polar Aprotic Solvent (DMSO, DMF) organic->use_polar check_buffer Issue: Persistent Cloudiness Action: Change Buffer Type check_ph->check_buffer pH adjustment fails? convert_freebase Issue: Salt Incompatible Action: Convert to Free Base use_polar->convert_freebase Still insoluble or need non-polar solvent?

Caption: Decision workflow for troubleshooting solubility issues.

Q1: My compound precipitates immediately when I add it to my phosphate buffer (pH 7.4). What's happening?

Answer: This is a classic case of pH-dependent solubility and potential buffer counter-ion effects.

  • Causality (The "Why"): Your compound is a dihydrochloride salt, meaning both the piperidine nitrogen and one of the pyrazole nitrogens are protonated, carrying positive charges. This ionic state is what makes it highly soluble in water. However, at a pH of 7.4, you are approaching the pKa of the most basic nitrogen (the piperidine, with a pKa around 11.2 for its conjugate acid)[3]. While it should still be predominantly in the soluble, protonated form, a small but significant portion can deprotonate to the less soluble free base. More critically, phosphate buffers can sometimes form insoluble salts with hydrochloride compounds. The solubility of many compounds is strongly dependent on the pH of the solution.[4]

  • Troubleshooting Protocol:

    • Prepare a Concentrated Stock in Water: First, dissolve the compound in pure, unbuffered water (e.g., Milli-Q® or DI water). As a hydrochloride salt, it should be readily soluble in water.[5]

    • Verify Solution pH: Check the pH of your stock solution. It will be acidic due to the hydrochloride nature.

    • pH Adjustment First: Before adding the compound, adjust the pH of your final, dilute buffer to the lower end of your acceptable experimental range (e.g., pH 6.8-7.0 if possible).

    • Slow Addition: Add your concentrated stock solution dropwise into the final buffer volume while vortexing or stirring vigorously. This avoids localized high concentrations that can crash out of solution.

    • Consider an Alternative Buffer: If precipitation persists, switch to a different buffering agent. Buffers like HEPES or MOPS are often more compatible with hydrochloride salts than phosphate or bicarbonate buffers.

Q2: I dissolved the compound in DMSO for a stock, but it precipitates when I dilute it into my aqueous assay buffer. How do I fix this?

Answer: This issue arises from using a non-polar aprotic solvent for a polar salt, and the subsequent solvent shift.

  • Causality (The "Why"): While DMSO is a powerful solvent, it is not the ideal choice for a highly polar hydrochloride salt. You are likely creating a fine suspension or a supersaturated solution. When this DMSO stock is introduced to a predominantly aqueous environment, the DMSO disperses, and the compound, which is poorly soluble in its free base form, immediately precipitates because the water cannot maintain its solubility without the aid of a low pH. Using co-solvents is a common technique, but requires careful optimization.[6]

  • Troubleshooting Protocol:

    • Prioritize Aqueous Stocks: The best practice for this salt is to create a primary stock solution in water or a slightly acidic saline solution (e.g., 10 mM HCl). This leverages the compound's inherent salt properties.

    • Intermediate Dilution: If a small amount of DMSO is required for your assay (e.g., for another compound), perform an intermediate dilution of your aqueous stock into a small volume of buffer containing the same percentage of DMSO as your final assay condition.

    • The "Solvent-First" Method: When diluting, add the concentrated stock solution to the solvent, not the other way around. For example, add 10 µL of your stock to 990 µL of buffer, rather than adding buffer to the stock.

Q3: I need to use this compound in an organic synthesis reaction in dichloromethane (DCM), but it won't dissolve. What should I do?

Answer: The dihydrochloride salt is ionic and will have very poor solubility in non-polar organic solvents like DCM, THF, or toluene.[7] The most robust solution is to convert the salt to its corresponding free base.

  • Causality (The "Why"): "Like dissolves like." The ionic, polar salt form is incompatible with non-polar organic solvents. To achieve solubility, you must neutralize the charges on the molecule, converting it to the non-polar free base. The free amine is significantly less polar and more soluble in a wider range of organic solvents.[7]

  • Detailed Protocol: Conversion of Dihydrochloride Salt to Free Base

    • Dissolution: Dissolve 1 equivalent of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride in a minimal amount of deionized water in a separatory funnel.

    • Basification: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Add this basic solution dropwise to the separatory funnel while gently swirling. Monitor the pH with litmus paper or a pH meter. Continue adding the base until the aqueous phase is basic (pH > 11). This ensures the complete deprotonation of the piperidinium ion.

    • Extraction: Add an appropriate organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate, or chloroform). Use a volume roughly equal to the aqueous phase.

    • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

    • Collection: Drain the organic layer (bottom layer for DCM/chloroform, top for ethyl acetate) into a clean flask.

    • Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times. Combine all organic extracts.

    • Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 15-20 minutes.

    • Isolation: Filter the dried solution to remove the drying agent. The resulting filtrate contains the free base form of your compound. The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the pure free base, which can be used directly in your organic reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a dihydrochloride salt?

The dihydrochloride salt form is intentionally created to dramatically improve the compound's handling and application in biological research. The two primary reasons are:

  • Enhanced Aqueous Solubility: The parent molecule, a "free base," has two basic nitrogen atoms. By reacting it with hydrochloric acid, these nitrogens become protonated (N-H⁺), forming an ionic salt.[8] This charged species is far more soluble in polar solvents like water than the neutral free base, which is critical for creating stock solutions for biological screening.[9]

  • Improved Stability: Salt forms are often more crystalline and less hygroscopic than their free base counterparts, leading to improved chemical stability and a longer shelf life.[2]

Q2: What is the relationship between pH and the solubility of this compound?

The relationship is critical and is governed by the acid-base equilibrium of the molecule's two basic centers.

G cluster_low_ph Low pH (< 2) cluster_mid_ph Mid pH (3 - 10) cluster_high_ph High pH (> 11) low_ph_struct Dicationic Form (Highly Soluble in Water) mid_ph_struct Monocationic Form (Soluble in Water) low_ph_struct->mid_ph_struct Increase pH mid_ph_struct->low_ph_struct Decrease pH high_ph_struct Neutral Free Base (Poorly Soluble in Water) mid_ph_struct->high_ph_struct Increase pH high_ph_struct->mid_ph_struct Decrease pH

Caption: Relationship between pH and the ionization state of the compound.

  • At Low pH (e.g., < 2): Both the piperidine and pyrazole nitrogens are protonated. The molecule exists as a dication (2+ charge), making it very soluble in water.

  • At Mid-Range pH (e.g., 3-10): The less basic pyrazole nitrogen deprotonates, but the highly basic piperidine nitrogen remains protonated. The molecule is a monocation (1+ charge) and remains highly soluble in water.

  • At High pH (e.g., > 11): As the pH increases beyond the pKa of the piperidinium ion (~11.2)[3], this nitrogen also deprotonates. The molecule becomes the neutral free base, which is significantly less polar and has much lower aqueous solubility, often leading to precipitation.

Q3: What solvents are recommended for this compound?

The choice of solvent depends entirely on whether you are working with the dihydrochloride salt or the free base . The two forms have opposite solubility profiles.

FormRecommended Solvents (High Solubility)Poor Solvents (Low Solubility)Rationale
Dihydrochloride Salt Water, Methanol, Ethanol[5]Dichloromethane (DCM), Toluene, Hexane, Diethyl EtherThe ionic salt form dissolves in polar, protic solvents that can solvate the charged species.
Free Base Dichloromethane (DCM), Chloroform, Ethyl Acetate, THFWaterThe neutral, non-polar organic molecule dissolves in non-polar organic solvents.
Both Forms Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)(None)These polar aprotic solvents can often dissolve both polar and non-polar compounds to some extent, but may not be ideal for either.[7]

References

  • Solubility of Things. Pyrazole. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • Wikipedia. Piperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1027–1036. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Alam, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 21(11), 1432. [Link]

  • Kuranov, S. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(23), 7352. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(4), 547–567. [Link]

  • Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1027-36. [Link]

  • Wikipedia. Amine. [Link]

  • Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 16(5), 1082–1094. [Link]

  • ResearchGate. Solubility and dissolution enhancement strategies: Current understanding and recent trends. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • Google Patents.
  • Ragavan, R. V., et al. (2010). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. Acta crystallographica. Section E, Structure reports online, 66(Pt 12), o3226. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of pharmaceutical sciences, 74(2), 142–147. [Link]

  • Shires, S. (2006). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical development and technology, 11(2), 175–185. [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • PubChem. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of medicinal chemistry, 51(16), 4986–4999. [Link]

  • Sciencemadness Discussion Board. CWE of Piperidine. [Link]

  • DrugBank. Piperidine Hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-(1H-Pyrazol-3-yl)piperidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-pyrazol-3-yl)piperidine derivatives. This guide is designed to provide you with in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-pyrazol-3-yl)piperidine derivatives. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate off-target effects during your experimental work. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your results.

Introduction: The Promise and Challenge of the 4-(1H-Pyrazol-3-yl)piperidine Scaffold

The 4-(1H-pyrazol-3-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein classes, most notably protein kinases. Its appeal lies in the desirable physicochemical properties and the versatile synthetic handles it offers for chemical modification. However, like many scaffolds targeting the highly conserved ATP-binding site of kinases, off-target activities can be a significant hurdle, leading to ambiguous experimental results, cellular toxicity, and potential clinical side effects.[1][2][3]

This guide will equip you with the knowledge and tools to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays with our 4-(1H-pyrazol-3-yl)piperidine derivative. How can we determine if this is due to an off-target effect?

A1: This is a critical question in drug discovery. An unexpected phenotype can arise from potent on-target inhibition in a novel context or from engagement of an unintended protein. A multi-pronged approach is essential to dissect these possibilities:

  • Orthogonal Chemical Probes: Compare the phenotype induced by your compound with that of structurally distinct inhibitors of the same primary target.[4] If different chemical scaffolds produce the same biological outcome, it strengthens the evidence for an on-target effect.

  • Dose-Response Correlation: Establish a clear dose-response relationship for both the on-target biochemical activity and the observed cellular phenotype. A significant discrepancy in the IC50 (biochemical) and EC50 (cellular) values may suggest that an off-target with a different potency is driving the phenotype.

  • Target Engagement Assays: Directly confirm that your compound is binding to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it provides strong evidence for an on-target effect.[4]

Q2: What are the most common off-targets for 4-(1H-pyrazol-3-yl)piperidine-based kinase inhibitors?

A2: While the specific off-target profile is highly dependent on the detailed chemical structure of the individual derivative, kinome-wide profiling of compounds containing the pyrazole-piperidine scaffold has revealed some general trends. Due to the scaffold's ability to form key hydrogen bond interactions within the kinase hinge region, off-targets often include other kinases with similar hinge sequences.

Commonly observed off-target kinase families can include:

  • Src family kinases (SFKs): LYN, SRC, FYN, etc.

  • VEGFR family kinases: VEGFR2 (KDR)

  • CDK family kinases: CDK2, CDK9

  • GSK3α/β [7]

It is crucial to perform comprehensive kinome profiling to understand the specific off-target landscape of your compound. Services like KINOMEscan™ or in-house kinome profiling panels are invaluable for this purpose.[8][9]

Q3: How can we rationally design 4-(1H-pyrazol-3-yl)piperidine derivatives with improved selectivity?

A3: Improving selectivity is a central challenge in medicinal chemistry. Several strategies can be employed:[10][11][12]

  • Exploiting Non-Conserved Regions: While the ATP-binding site is highly conserved, regions outside the hinge-binding area offer opportunities for achieving selectivity. Modifications to the piperidine ring or the pyrazole N1-substituent can be directed towards less conserved pockets.

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic back pocket, varies in size across the kinome. Designing bulky substituents that are only accommodated by kinases with a small gatekeeper (e.g., glycine or threonine) can significantly enhance selectivity.

  • Covalent Inhibition: If a non-conserved cysteine residue is present near the ATP-binding site of your target kinase, introducing a reactive electrophile (e.g., an acrylamide) onto your scaffold can lead to irreversible binding and high selectivity.[10]

  • Structure-Based Drug Design (SBDD): Utilize X-ray co-crystal structures of your lead compounds bound to the target kinase and key off-targets. This will reveal subtle differences in the binding pockets that can be exploited to design more selective next-generation compounds.

Troubleshooting Guides

Troubleshooting Kinome Profiling Results

Issue: My kinome scan shows my compound hits dozens of off-target kinases with significant affinity.

dot

cluster_0 Initial Kinome Scan cluster_1 Analysis cluster_2 Actionable Insights Broad Activity Broad Activity Categorize Hits Categorize Hits Broad Activity->Categorize Hits Input Assess Potency Assess Potency Categorize Hits->Assess Potency Biological Relevance Biological Relevance Assess Potency->Biological Relevance Problematic Off-Targets Problematic Off-Targets Biological Relevance->Problematic Off-Targets Benign/Beneficial Off-Targets Benign/Beneficial Off-Targets Biological Relevance->Benign/Beneficial Off-Targets SAR for Selectivity SAR for Selectivity Problematic Off-Targets->SAR for Selectivity Optimize Out

Caption: Workflow for Interpreting Kinome Profiling Data.

Troubleshooting Steps:

  • Don't Panic - Context is Key: A broad kinome scan is a sensitive biochemical assay. The first step is to systematically analyze the data.

  • Categorize by Potency: Create a table to rank the off-targets by their affinity (e.g., Kd, IC50). How does the potency for these off-targets compare to your primary target? A 10-fold or greater window of selectivity is a good starting point.

  • Assess Biological Relevance:

    • Are the off-target kinases expressed in your cellular system of interest?

    • What is the cellular ATP concentration? High intracellular ATP levels (~1-10 mM) will compete with your ATP-competitive inhibitor, potentially rendering inhibition of less potent off-targets negligible in a cellular context.[13]

    • Are any of the off-targets known to produce the unexpected phenotype you are observing?

  • Differentiate Problematic vs. Benign Off-Targets:

    • Problematic: Off-targets that are potently inhibited and are known to cause toxicity or confound your experimental interpretation.

    • Benign/Beneficial: Some off-targets may be therapeutically beneficial (polypharmacology) or irrelevant to your biological question.[2]

  • Derive Structure-Activity Relationships (SAR) for Selectivity: Compare the kinome profiles of several of your analogs. Can you identify structural modifications that consistently reduce binding to a problematic off-target while maintaining potency for your primary target?[14][15]

Data Summary Table Example:

TargetIC50 (nM)Selectivity Window (vs. Primary Target)Expressed in Cell Line of Interest?Known Phenotypic Consequences
Primary Target 10 - Yes Apoptosis
Off-Target A505-foldYesCell Cycle Arrest
Off-Target B50050-foldYesNone known
Off-Target C2000200-foldNoN/A
Troubleshooting Cellular Thermal Shift Assay (CETSA)

Issue: I am not observing a thermal shift for my target protein upon compound treatment, even though my compound is active in a biochemical assay.

dot

No Thermal Shift No Thermal Shift Troubleshoot Troubleshoot No Thermal Shift->Troubleshoot Biochemically Active Biochemically Active Biochemically Active->Troubleshoot Cell Permeability Cell Permeability Troubleshoot->Cell Permeability Compound Concentration Compound Concentration Troubleshoot->Compound Concentration Assay Conditions Assay Conditions Troubleshoot->Assay Conditions Antibody Quality Antibody Quality Troubleshoot->Antibody Quality Target Expression Target Expression Troubleshoot->Target Expression

Caption: Troubleshooting a Lack of Thermal Shift in CETSA.

Troubleshooting Steps:

  • Verify Cell Permeability: Is your compound able to enter the cell and reach its target? Consider performing a cellular uptake assay.

  • Optimize Compound Concentration and Incubation Time: Ensure you are using a high enough concentration to achieve significant target occupancy. A typical starting point is 10-100 times the biochemical IC50. Incubate for a sufficient time to allow the compound to reach its target (e.g., 1-2 hours).

  • Optimize CETSA Conditions:

    • Temperature Range: Ensure your temperature gradient brackets the melting temperature (Tm) of your target protein. You may need to perform a preliminary experiment to determine the Tm in your cell line.

    • Lysis Buffer: The composition of the lysis buffer can affect protein stability. Ensure it is compatible with your downstream detection method (e.g., Western blot).

  • Validate Antibody: For Western blot detection, confirm that your antibody is specific and sensitive enough to detect the soluble fraction of your target protein.

  • Confirm Target Expression: Verify that your target protein is expressed at a detectable level in the cell line you are using.

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

Objective: To determine the selectivity of a 4-(1H-pyrazol-3-yl)piperidine derivative against a large panel of human kinases.

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., KINOMEscan™, Reaction Biology). The general principle involves a competition binding assay.

Principle of KINOMEscan™:

  • An affinity-tagged DNA molecule is linked to the kinase of interest.

  • The kinase-DNA conjugate is immobilized on a solid support (e.g., beads).

  • The test compound is incubated with the immobilized kinase.

  • A broadly active, tagged ligand that binds to the ATP-binding site of most kinases is added.

  • The amount of tagged ligand bound to the kinase is quantified (e.g., by qPCR of the DNA tag). A potent inhibitor will prevent the binding of the tagged ligand, resulting in a lower signal.

Data Analysis:

  • Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

  • Selectivity can be visualized using a dendrogram of the human kinome, with hits color-coded by affinity.

  • Calculate a selectivity score (S-score) to quantify the selectivity of your compound. A common method is S(1µM) = (number of kinases with Kd < 1µM) / (total number of kinases tested). A lower S-score indicates higher selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Objective: To confirm target engagement of a 4-(1H-pyrazol-3-yl)piperidine derivative in intact cells.[5][16][17]

Materials:

  • Cell culture reagents

  • Test compound and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)[16]

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the test compound at the desired concentration or with vehicle for 1-2 hours at 37°C.

  • Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 64°C in 3°C increments).[16][17] Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[16]

  • Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the supernatant.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

References

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • Gour-Adih, S., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Scientific Reports, 8(1), 1-14.
  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10737-10764.
  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • O'Farrell, F., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-15.
  • Pao, W., & Baselga, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 542-544.
  • Gavande, N., et al. (2020). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 11(9), 1042-1052.
  • Bio-protocol. (2025). 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Milletti, F., & Vulpetti, A. (2010). Targeted Kinase Selectivity from Kinase Profiling Data.
  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(12), 1335-1339.
  • van den Heuvel, A., et al. (2014). Kinome Profiling. Methods in Molecular Biology, 1156, 45-59.
  • Zhang, Y., et al. (2021). Protein kinase profiling assays: A technology review. iScience, 24(8), 102844.
  • Oncolines B.V. (2024, October 19). Kinase Profiling. Retrieved from [Link]

  • Egwuatu, E. C., et al. (2025, May 10). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
  • Lord, C. J., & Ashworth, A. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4961.
  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105953.
  • Zhang, Z., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10225-10269.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Lin, C. L., & Chen, C. N. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma, 52(4), 561-563.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • De Wispelaere, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 16(9), 1289.
  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10737-10764.
  • Al-Ali, H., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-251.
  • Laghi, V., et al. (2022). Troubleshooting guide.
  • El-Elimat, T., et al. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.
  • Al-Suhaimi, K. M., et al. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Preprints.org.
  • Verma, J., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Papers, 78(1), 473-488.
  • Rajan, A. (2016). Methods to profile protien kinase substrates in cells.
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube.
  • Bouheraoua, A., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4076-4080.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility &amp; Application Guide: 4-(1H-Pyrazol-3-yl)piperidine

This guide provides a technical benchmark and reproducibility framework for 4-(1H-Pyrazol-3-yl)piperidine (often abbreviated as 4-PHP or referred to as the Pyrazolyl-Piperidine Scaffold ). This molecule is not a standalo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark and reproducibility framework for 4-(1H-Pyrazol-3-yl)piperidine (often abbreviated as 4-PHP or referred to as the Pyrazolyl-Piperidine Scaffold ).

This molecule is not a standalone potent drug ; it is a privileged scaffold (fragment) used as the core hinge-binding motif in high-affinity kinase inhibitors such as AT7519 (CDK inhibitor), Crizotinib (ALK inhibitor), and Fasudil derivatives (ROCK inhibitors).

Executive Summary
  • Product Identity: 4-(1H-Pyrazol-3-yl)piperidine (CAS: 76270-22-3 / 320586-89-6).

  • Primary Application: Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding site (hinge region) of protein kinases (CDK, ROCK, PKA, ALK).

  • Performance Profile: Low intrinsic potency (IC50 > 50 µM) but high Ligand Efficiency (LE).

  • Critical Reproducibility Factor: Tautomeric State Control . The biological activity is strictly dependent on the protonation state of the pyrazole nitrogen, which varies with pH and solvent, leading to high inter-lab variability if not standardized.

Part 1: Comparative Performance Analysis

The following table benchmarks the "naked" scaffold against its optimized clinical derivatives and a common structural alternative. This establishes why 4-(1H-Pyrazol-3-yl)piperidine is a starting point, not a endpoint.

Table 1: Performance Benchmark (Scaffold vs. Lead vs. Alternative)
FeatureThe Scaffold 4-(1H-Pyrazol-3-yl)piperidineThe Optimized Lead AT7519 (CDK Inhibitor)Structural Alternative 4-(1H-Indazol-3-yl)piperidine
Primary Target Pan-Kinase (Weak Binder)CDK1, CDK2, CDK4, CDK5, CDK9CDK2 / PKA
Potency (IC50) ~97 µM (CDK2)< 47 nM (CDK2)~3 µM (CDK2)
Ligand Efficiency (LE) 0.39 (High Efficiency)0.30 - 0.350.35
Binding Mode Bidentate H-bond (Hinge)Hinge + Hydrophobic Pocket + SolvationHinge (Rigidified)
Solubility High (Polar Fragment)Moderate (Drug-like)Low (Planar Stacking)
Reproducibility Risk High (Tautomer/Aggregation)Low (Stable Binding)Medium (Solubility Limits)
Best Use Case Fragment Screening / X-ray CrystallographyPositive Control in Cell AssaysRigid Analog Testing

Senior Scientist Insight: Do not use 4-(1H-Pyrazol-3-yl)piperidine as a negative control in cell-based assays. Its high polarity and low potency mean it will likely show no effect below 100 µM, but at that concentration, it may induce osmotic stress or non-specific aggregation, leading to false positives (toxicity) rather than specific kinase inhibition.

Part 2: Mechanisms & Reproducibility Challenges

The Tautomer Trap (The #1 Source of Error)

The pyrazole ring exists in dynamic equilibrium between two tautomers: 1H-pyrazol-3-yl and 1H-pyrazol-5-yl .

  • In Solution (DMSO): A mixture exists.

  • In Protein (Active Site): The kinase hinge region (e.g., Glu81/Leu83 in CDK2) selects one specific tautomer to form the donor-acceptor hydrogen bond pair.

If your assay buffer pH deviates (e.g., pH 6.5 vs. 7.5), the protonation ratio changes, altering the effective concentration of the "active" species. This causes IC50 shifts of 5-10x between batches.

Diagram 1: The Tautomer-Hinge Selection Mechanism

This diagram illustrates how the kinase "locks" the scaffold into the active tautomer state.

Tautomerism cluster_solution Solution State (DMSO/Buffer) cluster_binding Kinase Active Site (Hinge Region) T1 Tautomer A (1H-pyrazol-3-yl) Inactive Conformer T2 Tautomer B (1H-pyrazol-5-yl) Active Conformer T1->T2 Fast Equilibrium (pH Dependent) Complex Bound Complex (2 H-Bonds) T1->Complex No Binding T2->Complex Specific Binding (Donor-Acceptor) Kinase Kinase Hinge (Glu/Leu Backbone) Kinase->Complex

Figure 1: The kinase hinge region acts as a "tautomer trap," binding only Tautomer B. Fluctuations in pH or solvent can shift the equilibrium in solution, reducing the apparent potency.

Part 3: Validated Experimental Protocols

To ensure data integrity, you must validate the scaffold's binding physically before assuming biological inhibition.

Protocol A: Thermal Shift Assay (TSA/DSF) for Fragment Validation

Use this to confirm the scaffold actually binds to your target kinase before running activity assays.

Reagents:

  • Recombinant Kinase Domain (e.g., CDK2, ROCK1).

  • Dye: SYPRO Orange (5000x stock).

  • Ligand: 4-(1H-Pyrazol-3-yl)piperidine (100 mM DMSO stock).

Step-by-Step Workflow:

  • Preparation: Dilute protein to 2 µM in HEPES buffer (pH 7.5, 150 mM NaCl). Crucial: Ensure pH is exactly 7.5 to standardize tautomer population.

  • Dosing: Add Ligand to a final concentration of 1 mM (Fragments require high conc.). Maintain DMSO < 2%.

  • Control: Run a "No Ligand" (DMSO only) and a "Positive Control" (e.g., Staurosporine).

  • Cycling: Ramp temperature from 25°C to 95°C (0.3°C/step) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria: A

      
       indicates valid binding.
      
    • Failure Mode: If

      
      , the fragment is not binding, or the protein is aggregated.
      
Protocol B: Fragment-to-Lead Optimization Logic

Use this logic to evolve the scaffold into a potent inhibitor.

Workflow Visualization:

Optimization Step1 Starting Scaffold 4-(1H-Pyrazol-3-yl)piperidine IC50: ~97 µM LE: 0.39 Step2 Strategy 1: Rigidification Replace Pyrazole with Indazole IC50: ~3 µM (Loss of Solubility) Step1->Step2 Explore Core Step3 Strategy 2: Substituent Growth Add Amide Linker to Piperidine N (Targeting Ribose Pocket) Step1->Step3 Fragment Growing Step4 Final Lead (AT7519) 2,6-Dichlorobenzamide addition IC50: <47 nM Clinical Candidate Step3->Step4 Lead Optimization

Figure 2: The evolution from the raw 4-PHP scaffold to the clinical drug AT7519. Note the dramatic increase in potency (µM to nM) by adding the dichlorobenzamide moiety.

Part 4: Critical Quality Attributes (CQA) for Buyers

When sourcing this compound for research, verify these parameters to avoid "fake" negative results:

  • Purity > 98% (NMR): Impurities often include the regioisomer (pyrazole attached at a different carbon) or unreacted hydrazine. These are inactive.

  • Salt Form: The Hydrochloride (HCl) salt is preferred for solubility. The free base may precipitate in aqueous buffers at >500 µM.

  • PAINS Alert: While the pyrazole-piperidine itself is not a PAINS (Pan-Assay Interference Compound), it is often confused with Rhodanine or Enone derivatives. However, it is a promiscuous binder. Always run a counter-screen (e.g., against an unrelated kinase like Insulin Receptor) to check for specificity.

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design."[1][2] Journal of Medicinal Chemistry, 51(16), 4986–4999.[1][3]

    • Source:

    • Relevance: The definitive paper establishing 4-(1H-Pyrazol-3-yl)
  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.

    • Source:

    • Relevance: Demonstrates the use of the pyrazole-piperidine motif in the FDA-approved drug Crizotinib.
  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery."[4] Nature, 513(7519), 481–483.[4]

    • Source:[4]

    • Relevance: Contextualizes the risks of using promiscuous fragments and the importance of filtering PAINS (though 4-PHP is a privileged scaffold, not a classic PAINS).
  • Foces-Foces, C., et al. (2003). "Tautomerism of pyrazoles: crystal structure of N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide." Chemical and Pharmaceutical Bulletin, 51(8), 929-934.

    • Source:

    • Relevance: Provides crystallographic evidence of the tautomeric states of pyrazole-piperidine deriv

Sources

Comparative

Optimizing the Pyrazole-Piperidine Scaffold for JAK2 Inhibition: A Head-to-Head In Vitro Comparison Guide

Executive Summary The pyrazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pocket of Janus Kinases (JAKs). While the core scaffold offers high affini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pocket of Janus Kinases (JAKs). While the core scaffold offers high affinity, it often suffers from poor metabolic stability and off-target promiscuity. This guide provides a technical, head-to-head comparison of three distinct pyrazole-piperidine structural classes. We evaluate their performance across biochemical potency (ADP-Glo™), cellular efficacy (Phospho-STAT3 signaling), and metabolic stability (Microsomal clearance), providing a roadmap for lead optimization.

The Competitors: Structural Logic & Chemical Space

To provide a grounded comparison, we analyze three representative analog classes derived from established Structure-Activity Relationships (SAR) in JAK2 inhibitor discovery.

  • Analog Series A (The Core Scaffold): Unsubstituted 4-(piperidin-4-yl)-1H-pyrazole.

    • Mechanism:[1][2] Acts as a hinge binder.[3] High affinity but high polarity and rapid clearance.

  • Analog Series B (The "Capped" Variant):

    
    -acylated piperidine derivatives.
    
    • Hypothesis: Capping the secondary amine reduces basicity and improves permeability; the amide linker allows access to the ribose pocket.

  • Analog Series C (The Fluorinated Variant): 3-Fluoro-pyrazole modifications.

    • Hypothesis: Fluorine substitution modulates pKa and blocks metabolic oxidation sites on the pyrazole ring, potentially enhancing half-life (

      
      ).
      
Visualization: Structural Optimization Logic

SAR_Logic Core Series A: Core Scaffold (High Potency, Low Stability) Capped Series B: N-Capped (Improved Permeability) Core->Capped Acylation of Piperidine Nitrogen Fluoro Series C: Fluorinated (Metabolic Blockade) Core->Fluoro Bioisosteric F-substitution on Pyrazole Target Optimal JAK2 Lead Capped->Target Combined Optimization Fluoro->Target Combined Optimization

Caption: SAR evolution from the labile Series A core to optimized Series B and C variants.

Experiment I: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Determine the intrinsic inhibitory constant (


) of each analog against recombinant JAK2 enzyme. We utilize the ADP-Glo™ platform for its high Z'-factor and resistance to compound fluorescence interference.
Protocol: ATP-Competitive Inhibition[4]
  • Enzyme Prep: Dilute recombinant JAK2 (Promega) to 0.5 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment: Dispense 5 µL of compound (serial dilution 10 µM to 0.1 nM) into 384-well white plates.

  • Reaction Initiation: Add 5 µL of JAK2 enzyme + 5 µL of ATP/Peptide substrate mix (Final ATP = 10 µM,

    
     apparent).
    
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

Causality Check: We use


 ATP (near 

) rather than saturating ATP. Why? This ensures the assay is sensitive to ATP-competitive inhibitors (Type I), which is the expected mode of action for pyrazole-piperidines.
Data Comparison: Biochemical Potency
Analog SeriesIC50 (JAK2)IC50 (JAK1)Selectivity Ratio (JAK2/1)Observation
Series A (Core) 2.1 nM4.5 nM2.1xPotent but non-selective (pan-JAK).
Series B (Capped) 12.5 nM85.0 nM6.8x Linker induces steric clash in JAK1, improving selectivity.
Series C (Fluoro) 1.8 nM3.9 nM2.2xFluorine maintains potency (H-bond acceptor) but offers no selectivity gain.
Experiment II: Cellular Efficacy (JAK/STAT Signaling)

Objective: Validate that biochemical potency translates to cellular inhibition of the STAT3 pathway.

Visualization: The JAK2/STAT3 Signaling Axis

JAK_Pathway Ligand Cytokine (IL-6/EPO) Receptor Cytokine Receptor Ligand->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylation Inhibitor Pyrazole-Piperidine (Inhibitor) Inhibitor->JAK2 Blockade (ATP Site) STAT3_P p-STAT3 (Tyr705) STAT3_U->STAT3_P Dimerization Nucleus Nucleus / Transcription STAT3_P->Nucleus Translocation

Caption: Mechanism of Action.[5] Inhibitors block JAK2, preventing STAT3 phosphorylation and downstream gene transcription.[5]

Protocol: Western Blot Analysis[6]
  • Cell Line: HEL cells (JAK2 V617F mutant) or TF-1 cells (GM-CSF dependent).

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat with compounds (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes (if using non-constitutive lines).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection: SDS-PAGE followed by immunoblotting.

    • Primary Ab: Anti-pSTAT3 (Tyr705) vs. Total STAT3.

    • Normalization: GAPDH or Total STAT3.

Self-Validating Step: Always include a "Total STAT3" blot. If a compound degrades the protein rather than inhibiting phosphorylation, the Total STAT3 signal will drop, distinguishing inhibition from toxicity/degradation.

Experiment III: Metabolic Stability (Microsomal Clearance)

Objective: The pyrazole nitrogen and the secondary amine of the piperidine are "metabolic soft spots" prone to oxidation and glucuronidation. This experiment predicts in vivo half-life.[7]

Protocol: Liver Microsome Incubation
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: Test compound at 1 µM (low concentration to ensure first-order kinetics).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Data Comparison: ADME Profile
Analog Series

(Human)

(µL/min/mg)
Risk Assessment
Series A (Core) 12 min>115 (High)Critical Failure. Rapid N-oxidation and glucuronidation.
Series B (Capped) 45 min35 (Moderate)Amide cap protects the piperidine nitrogen.
Series C (Fluoro) >60 min <15 (Low)Fluorine blocks the oxidative site on the pyrazole ring.
Final Synthesis: The Head-to-Head Matrix
FeatureSeries A (Reference)Series B (Capped)Series C (Fluorinated)
Potency (JAK2) ⭐⭐⭐ (High)⭐⭐ (Moderate)⭐⭐⭐ (High)
Selectivity ⭐ (Low)⭐⭐⭐ (High)⭐ (Low)
Metabolic Stability ⭐ (Poor)⭐⭐ (Moderate)⭐⭐⭐ (Excellent)
Synthetic Ease HighModerateModerate
Recommendation Tool Compound Only. Use for initial crystallography.Lead Candidate. Best balance of selectivity and properties.Backup Strategy. Combine with Series B capping for max stability.
References
  • Review of Pyrazole Scaffolds in Kinase Inhibition

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • JAK2 Specific SAR Study

    • Title: Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold.[6]

    • Source: Bioorganic & Medicinal Chemistry, 2019.[6]

    • URL:[Link][6]

  • Kinase Assay Methodology

    • Title: ADP-Glo™ Kinase Assay Technical Manual.[8]

    • Source: Promega Corpor
  • Metabolic Stability Protocol

    • Title: Microsomal Stability Assay Protocol.[7][9][10]

    • Source: Cyprotex / Evotec.
    • URL:[Link]

Sources

Validation

Comparative Efficacy Guide: The 4-(1H-Pyrazol-3-yl)piperidine Scaffold vs. Optimized Kinase Inhibitors

Executive Summary & Mechanistic Rationale The molecule 4-(1H-Pyrazol-3-yl)piperidine is not merely a chemical reagent; it is a privileged scaffold in kinase drug discovery. It functions as a mimetic of the adenine ring o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The molecule 4-(1H-Pyrazol-3-yl)piperidine is not merely a chemical reagent; it is a privileged scaffold in kinase drug discovery. It functions as a mimetic of the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase active sites.

While the "naked" scaffold exhibits modest potency (low micromolar range), it serves as the structural foundation for high-potency clinical candidates like AT7519 (Astex Pharmaceuticals). This guide compares the baseline efficacy of the core scaffold against its optimized derivative (AT7519) and the industry standard Flavopiridol (Alvocidib) across distinct cell lines.

Mechanism of Action: The Hinge Binder

The efficacy of this class stems from the pyrazole-piperidine motif's ability to form a bidentate hydrogen bond network with the kinase hinge region (specifically residues Leu83 and Glu81 in CDK2).

KinaseBinding Scaffold 4-(1H-Pyrazol-3-yl)piperidine (Core Fragment) ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Occupies H_Bond1 H-Bond: Glu81 (Backbone) ATP_Pocket->H_Bond1 H_Bond2 H-Bond: Leu83 (Backbone) ATP_Pocket->H_Bond2 Inhibition Competitive Inhibition (Cell Cycle Arrest) H_Bond1->Inhibition Stabilizes Complex H_Bond2->Inhibition

Figure 1: Mechanistic binding mode of the pyrazole-piperidine scaffold within the CDK2 ATP-binding pocket. The pyrazole nitrogen acts as a donor/acceptor pair for hinge residues.

Comparative Efficacy Analysis

The following data contrasts the Core Fragment (4-(1H-Pyrazol-3-yl)piperidine) against the Optimized Lead (AT7519) and the Reference Standard (Flavopiridol).

Table 1: Enzymatic Potency (Cell-Free IC50)

Note: The core fragment acts as a weak probe; functionalization is required for nanomolar potency.

CompoundClassCDK2 IC50 (nM)CDK1 IC50 (nM)ROCK-II IC50 (nM)Ligand Efficiency (LE)
4-(1H-Pyrazol-3-yl)piperidine Core Fragment ~3,000 >10,000 ~1,500 0.45 (High)
AT7519 Optimized Derivative47210<1000.38
Flavopiridol Clinical Standard4030N/A0.28

Critical Insight: While the Core Fragment has a high IC50 (low potency), its Ligand Efficiency (LE) is superior. This indicates that per atom, the pyrazole-piperidine scaffold binds extremely efficiently, validating it as an ideal starting point for drug design (Wyatt et al., 2008).

Table 2: Cellular Efficacy (GI50 in µM)

Comparison of anti-proliferative activity in key cancer cell lines.

Cell LineTissue OriginCore Fragment (GI50)AT7519 (GI50)Flavopiridol (GI50)Phenotype Observed
HCT116 Colon Carcinoma>25 µM0.04 µM0.08 µMG2/M Arrest + Apoptosis
MCF-7 Breast Cancer>50 µM0.18 µM0.12 µMG1 Arrest
HL-60 Leukemia~15 µM0.02 µM0.05 µMRapid Apoptosis

Detailed Experimental Protocol: Cellular Viability Assay

To replicate the efficacy data for the pyrazole-piperidine scaffold, use the following MTS Proliferation Assay . This protocol controls for the solubility issues common with naked scaffolds vs. salt forms.

Workflow Diagram

Protocol Step1 Step 1: Cell Seeding (HCT116: 3000 cells/well) Log Phase Step2 Step 2: Compound Prep Dissolve Scaffold in DMSO (Max Final DMSO < 0.5%) Step1->Step2 24h Attachment Step3 Step 3: Incubation 72 Hours @ 37°C, 5% CO2 Step2->Step3 Serial Dilution Step4 Step 4: Readout Add MTS Reagent -> 490nm Abs Step3->Step4

Figure 2: Standardized workflow for assessing the antiproliferative efficacy of pyrazole-piperidine derivatives.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 4-(1H-Pyrazol-3-yl)piperidine (CAS 76272-13-2) in 100% DMSO to create a 10 mM stock.

    • Note: The free base may require sonication. If using the HCl salt, dissolve in water/buffer, but ensure pH is adjusted in the final media.

    • Prepare AT7519 and Flavopiridol similarly as positive controls.

  • Cell Seeding (Day 0):

    • Seed HCT116 cells at a density of 3,000 cells/well in 96-well plates using McCoy’s 5A medium + 10% FBS.

    • Scientific Logic:[1][2][3][4][5][6][7][8] Low seeding density ensures cells remain in the log growth phase during the 72-hour treatment, preventing contact inhibition from masking the drug effect.

  • Treatment (Day 1):

    • Perform a 9-point serial dilution (1:3) starting at 100 µM for the Core Fragment and 1 µM for AT7519.

    • Vehicle Control: Wells with 0.5% DMSO (must show 100% viability).

    • Blank: Media only (no cells) for background subtraction.

  • Readout (Day 4):

    • Add 20 µL of MTS reagent (Promega CellTiter 96®).

    • Incubate for 1–4 hours until OD490 reaches ~1.0 in control wells.

    • Calculate GI50 using a non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

Technical Analysis: Why Use This Scaffold?

The "Fragment-Based" Advantage

Researchers often question why they should study the "weak" 4-(1H-Pyrazol-3-yl)piperidine when potent drugs exist. The answer lies in Fragment-Based Drug Discovery (FBDD) .

  • Chemical Space: The scaffold is small (MW ~151 Da). This leaves ample room to add functional groups (R-groups) to reach specific sub-pockets of the kinase without exceeding the molecular weight limit for oral bioavailability (Rule of 5).

  • Selectivity Tuning:

    • The naked scaffold hits multiple kinases (PKA, ROCK, CDK).

    • Modification: Adding a 2,6-dichlorobenzamide group (as seen in AT7519) locks the conformation and drastically increases selectivity for CDKs over PKA.

Troubleshooting Efficacy Discrepancies

If your experimental IC50 values for the scaffold are higher than expected (>50 µM):

  • Check pH: The piperidine nitrogen is basic. In unbuffered enzymatic assays, this can alter the pH, affecting enzyme activity non-specifically. Ensure the assay buffer (HEPES/TRIS) is strong enough to maintain pH 7.4.

  • Permeability: The polar nature of the unsubstituted pyrazole-piperidine may limit passive diffusion through the cell membrane compared to the more lipophilic AT7519.

References

  • Wyatt, P. G., et al. (2008).[2] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry.

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics.

  • Senderowicz, A. M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials." Investigational New Drugs.

  • Tong, L., et al. (2019).[9] "Discovery of pyrazole-pyrimidine derivatives as novel CHK1 inhibitors."[9] European Journal of Medicinal Chemistry.

Sources

Comparative

Independent Verification of 4-(1H-Pyrazol-3-yl)piperidine Bioactivity: A Comparative Guide for Drug Discovery Professionals

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive framework for the independent verification and comparative analysis of 4...

Author: BenchChem Technical Support Team. Date: February 2026

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive framework for the independent verification and comparative analysis of 4-(1H-Pyrazol-3-yl)piperidine's bioactivity. This scaffold, a recurring motif in modern medicinal chemistry, holds significant promise, yet its full potential can only be unlocked through rigorous, independent validation. This document provides not just protocols, but the strategic reasoning behind experimental choices, empowering you to generate robust, publication-quality data.

The pyrazole nucleus and the piperidine ring are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. Their combination in 4-(1H-Pyrazol-3-yl)piperidine has led to its exploration in various therapeutic areas, including oncology and inflammatory diseases. This guide will focus on its potential as a kinase inhibitor, a class of therapeutics that has revolutionized cancer treatment.

Section 1: The Rationale for Independent Verification

In the competitive landscape of drug discovery, promising scaffolds can emerge from patent literature or initial high-throughput screens with limited publicly available data. Independent verification is the cornerstone of robust scientific inquiry, ensuring that downstream investment in lead optimization is based on a solid foundation. By systematically evaluating 4-(1H-Pyrazol-3-yl)piperidine and its analogs, we can de-risk subsequent development efforts and uncover novel therapeutic applications.

This guide proposes a head-to-head comparison of two commercially available isomers: 4-(1H-Pyrazol-3-yl)piperidine and 4-(1H-Pyrazol-4-yl)piperidine . This isomeric comparison is critical as the point of attachment on the pyrazole ring can significantly influence the molecule's three-dimensional structure and its interaction with biological targets.

Compound NameStructureCAS Number
4-(1H-Pyrazol-3-yl)piperidine4-(1H-Pyrazol-3-yl)piperidine278798-08-6
4-(1H-Pyrazol-4-yl)piperidine4-(1H-Pyrazol-4-yl)piperidine81442-45-5

Section 2: Experimental Workflow for Bioactivity Verification

The following sections outline a logical, stepwise approach to characterize and compare the bioactivity of the selected compounds. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

Initial Broad-Spectrum Kinase Profiling

Expertise & Experience: Given that the pyrazolylpiperidine scaffold is a known "hinge-binding" motif present in many kinase inhibitors, a broad-spectrum kinase panel is the most logical starting point. This unbiased approach allows for the identification of primary targets and potential off-target effects early in the evaluation.

Trustworthiness: A comprehensive panel of kinases, representing different branches of the human kinome, provides a self-validating system. Hits against multiple, related kinases can reinforce the validity of the observed activity and provide initial insights into the selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized for each assay to ensure linear reaction kinetics.

    • Prepare serial dilutions of the test compounds (4-(1H-Pyrazol-3-yl)piperidine and 4-(1H-Pyrazol-4-yl)piperidine) and a known kinase inhibitor as a positive control (e.g., Staurosporine) in the kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome: This initial screen will generate a list of kinases that are significantly inhibited by each compound, providing a preliminary selectivity profile and identifying potent targets for further investigation.

Cellular Proliferation Assays in Relevant Cancer Cell Lines

Expertise & Experience: Once primary kinase targets are identified, it is crucial to assess the compound's effect in a cellular context. Selecting cancer cell lines with known dependencies on the identified target kinases provides a physiologically relevant system to validate the on-target activity. For instance, if the initial screen reveals inhibition of PI3Kδ, cell lines derived from B-cell malignancies would be appropriate choices.[1]

Trustworthiness: A positive correlation between kinase inhibition in a biochemical assay and anti-proliferative activity in a cell line dependent on that kinase strengthens the hypothesis that the compound's cellular effect is mediated through the intended target.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., a clinically approved inhibitor of the target kinase).

    • Treat the cells with the compounds for 72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Data Presentation: Comparative Anti-proliferative Activity

CompoundCell LineTarget PathwayGI₅₀ (µM)
4-(1H-Pyrazol-3-yl)piperidineMCF-7PI3K/Akt/mTOR[Experimental Data]
4-(1H-Pyrazol-4-yl)piperidineMCF-7PI3K/Akt/mTOR[Experimental Data]
Known Inhibitor (e.g., Idelalisib)MCF-7PI3K/Akt/mTOR[Experimental Data]
4-(1H-Pyrazol-3-yl)piperidineA549Other[Experimental Data]
4-(1H-Pyrazol-4-yl)piperidineA549Other[Experimental Data]
Target Validation in a Cellular Context: Western Blot Analysis

Expertise & Experience: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of downstream substrates in the relevant signaling pathway.

Trustworthiness: A dose-dependent decrease in the phosphorylation of a key downstream effector, corresponding with the compound's GI₅₀, provides strong evidence of on-target activity.

Experimental Protocol: Western Blot for Phosphorylated Kinase Substrates

  • Cell Treatment and Lysis:

    • Treat cells with increasing concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target's downstream substrate (e.g., phospho-Akt and total Akt for the PI3K pathway).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualization of Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 4-(1H-Pyrazol-3-yl)piperidine (Inhibitor) Compound->PI3K

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Section 3: Comparative Analysis and Structure-Activity Relationships (SAR)

The data generated from the described experiments will allow for a thorough comparison of 4-(1H-Pyrazol-3-yl)piperidine and its 4-yl isomer. Key points of comparison will include:

  • Potency: Which isomer exhibits lower IC₅₀ and GI₅₀ values against the identified targets and cell lines?

  • Selectivity: How do the kinase selectivity profiles of the two isomers differ?

  • Structure-Activity Relationship (SAR): The difference in activity between the 3-yl and 4-yl isomers provides the first critical insight into the SAR of this scaffold. The position of the piperidine substituent on the pyrazole ring likely influences the orientation of the molecule within the ATP-binding pocket of the target kinase. Further exploration with substituted analogs can build upon this initial finding. For example, literature on pyrazole-based kinase inhibitors suggests that substitutions on the pyrazole and piperidine rings can significantly modulate potency and selectivity.[2][3][4]

Section 4: In Vivo Evaluation in Preclinical Models

For compounds that demonstrate promising in vitro potency, selectivity, and on-target cellular activity, the next logical step is to assess their efficacy in in vivo models.

Expertise & Experience: The choice of in vivo model is critical and should be guided by the in vitro data. For a compound showing potent anti-proliferative activity against a specific cancer cell line, a xenograft model using that same cell line in immunocompromised mice is the standard approach.

Trustworthiness: A statistically significant reduction in tumor growth in a xenograft model, coupled with a favorable safety profile, provides strong preclinical proof-of-concept and justifies further development.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation:

    • Implant cancer cells (e.g., SU-DHL-6 for a PI3Kδ inhibitor) subcutaneously into the flank of immunodeficient mice.[1]

    • Allow the tumors to reach a palpable size.

  • Compound Administration:

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-[Experimental Data]-
4-(1H-Pyrazol-3-yl)piperidine[Dose 1][Experimental Data][Calculated Data]
4-(1H-Pyrazol-3-yl)piperidine[Dose 2][Experimental Data][Calculated Data]
Positive Control[Dose][Experimental Data][Calculated Data]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent verification and comparative analysis of the bioactivity of 4-(1H-Pyrazol-3-yl)piperidine. By following the outlined experimental workflows and adhering to the principles of sound scientific reasoning, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development process. The emphasis on a comparative approach with a structurally related analog will yield valuable initial structure-activity relationship insights, paving the way for the rational design of next-generation therapeutics based on this promising scaffold.

References

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate, [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI, [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, [Link]

  • Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron, [Link]

  • 4-(1H-Pyrazol-1-yl)piperidine. PubChem, [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Pharmacology Research & Perspectives, [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Graphics and Modelling, [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI, [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride proper disposal procedures

Operational Guide: Safe Disposal of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride Executive Summary & Chemical Profile This guide provides the definitive standard operating procedure (SOP) for the disposal of 4-(1H-Pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Executive Summary & Chemical Profile

This guide provides the definitive standard operating procedure (SOP) for the disposal of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride . As a critical intermediate in kinase inhibitor discovery, this compound presents a dual hazard profile: it is a bioactive organic amine and an acidic salt .

Improper disposal of this compound is not merely a regulatory violation; it poses specific chemical risks. The piperidine moiety can react with nitrates or oxidizers in waste streams to form carcinogenic N-nitroso compounds, while the dihydrochloride salt form creates acidic solutions that can mobilize heavy metals or generate hazardous fumes if mixed incompatibly.

Chemical Hazard Data Table
PropertySpecificationDisposal Implication
Chemical Structure Piperidine ring + Pyrazole ring (2HCl salt)Nitrogen-rich; potential for high-energy reactions with strong oxidizers.[1]
Acidity (pH) Aqueous solution pH < 2.0RCRA D002 (Corrosive) characteristic if in solution.[1]
Physical State Hygroscopic Solid (White/Off-white powder)Must be double-bagged to prevent moisture absorption and caking.[1]
Reactivity Incompatible with Strong Oxidizers & BasesCRITICAL: Do not mix with Bleach (NaOCl)

Risk of Chloramine gas.[1]
Toxicity Class Irritant / Potential BioactiveTreat as Hazardous Waste .[1] Do not dispose of down the drain.

Pre-Disposal Segregation & Handling

Before initiating disposal, you must segregate this chemical from incompatible waste streams.[2][3] The "dihydrochloride" designation means this compound releases Hydrochloric Acid (HCl) upon dissociation in water.

  • Segregation Rule #1 (The Oxidizer Ban): NEVER place this compound in a waste container holding oxidizing agents (Nitric acid, Peroxides, Permanganates). The secondary amine in the piperidine ring is a precursor to N-nitrosamines.

  • Segregation Rule #2 (The Cyanide Ban): NEVER mix with cyanide salts. The acidic nature of the dihydrochloride salt will liberate fatal Hydrogen Cyanide (HCN) gas.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Nitrile gloves (minimum 5 mil thickness). Double glove if handling solutions >100mM.

    • Respiratory: If handling large quantities of dry powder outside a fume hood, use an N95 or P100 particulate respirator.

Disposal Protocol: Step-by-Step

Follow this decision logic to determine the correct waste stream.

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, spilled solids, or synthesis cakes.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Packaging: Place the solid chemical into a clear polyethylene bag inside the jar. This "double containment" prevents dust dispersion when the waste facility opens the drum.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "4-(1H-Pyrazol-3-yl)piperidine dihydrochloride."[1]

    • Hazard Checkbox: Mark "Toxic" and "Corrosive" (due to the HCl salt).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • Determine Solvent Base:

    • Organic (DMSO, DMF, Methanol, Acetonitrile): Dispose of in the Non-Halogenated Organic waste stream.

      • Note: Even though the molecule contains "chloride" (dihydrochloride), these are ionic chlorides, not covalently bonded halogens. Unless the solvent is halogenated (e.g., DCM, Chloroform), this goes into the Non-Halogenated stream.

    • Aqueous (Water/Buffer): Dispose of in the Aqueous Acidic waste stream.

  • pH Check: If the total volume is >1 Liter and the solution is aqueous, verify pH. If pH < 2, ensure the container is rated for corrosives (HDPE, not metal).

  • Neutralization (Optional/Expert Only): If your facility permits bench-top neutralization:

    • Slowly add 1M Sodium Bicarbonate (

      
      ) to the aqueous solution.
      
    • Caution:

      
       gas will evolve vigorously.
      
    • Once pH is 6-8, it may still require hazardous waste disposal due to the organic toxicity, but the "Corrosive" hazard is removed.

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for disposing of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid or Liquid? Start->IsSolid SolidWaste Solid Waste IsSolid->SolidWaste Solid LiquidType Solvent Type? IsSolid->LiquidType Liquid DoubleBag Action: Double Bag in Polyethylene SolidWaste->DoubleBag SolidLabel Label: Hazardous Solid (Toxic, Corrosive) DoubleBag->SolidLabel OrganicSolvent Organic Solvent (MeOH, DMSO, ACN) LiquidType->OrganicSolvent Organic AqueousSolvent Aqueous Solution LiquidType->AqueousSolvent Aqueous HalogenCheck Contains DCM/Chloroform? OrganicSolvent->HalogenCheck HaloStream Stream: Halogenated Organic HalogenCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Organic (Note: Ionic Cl is NOT Halogenated) HalogenCheck->NonHaloStream No CheckPH Check pH AqueousSolvent->CheckPH AcidicStream Stream: Aqueous Acidic (Corrosive D002) CheckPH->AcidicStream pH < 2 NeutralStream Stream: Aqueous Toxic CheckPH->NeutralStream pH 2-12

Figure 1: Decision matrix for the segregation and disposal of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride waste streams.

Regulatory Compliance & Documentation

To ensure audit-readiness (EPA/RCRA compliance), adhere to the following documentation standards:

  • Waste Codes:

    • D002: Apply this code if the waste is an aqueous solution with pH

      
       2.
      
    • Generator Knowledge: If the specific CAS is not P/U listed, you must classify based on characteristics. Use the label "Toxic Organic Solid/Liquid."

  • Spill Cleanup Documentation:

    • Small dry spills (<10g) can be swept (avoiding dust) and bagged as solid waste.

    • Wet spills should be absorbed with vermiculite or clay absorbent . Do not use paper towels for large acidic spills as they may degrade.

    • Record all spills >100g in your facility's chemical hygiene log.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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